molecular formula C27H34F5NO8 B11930338 Cyclooctyne-O-amido-PEG4-PFP ester

Cyclooctyne-O-amido-PEG4-PFP ester

货号: B11930338
分子量: 595.6 g/mol
InChI 键: BJXGYKFSMHFFJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclooctyne-O-amido-PEG4-PFP ester is a useful research compound. Its molecular formula is C27H34F5NO8 and its molecular weight is 595.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H34F5NO8

分子量

595.6 g/mol

IUPAC 名称

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H34F5NO8/c28-22-23(29)25(31)27(26(32)24(22)30)41-21(35)8-10-36-12-14-38-16-17-39-15-13-37-11-9-33-20(34)18-40-19-6-4-2-1-3-5-7-19/h19H,1-4,6,8-18H2,(H,33,34)

InChI 键

BJXGYKFSMHFFJU-UHFFFAOYSA-N

规范 SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG4-PFP ester, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Structure and Functional Components

This compound is a sophisticated chemical entity meticulously designed for the covalent linkage of biomolecules. Its structure comprises three key functional components:

  • Cyclooctyne Moiety: A strained alkyne that serves as a reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for highly efficient and bioorthogonal conjugation to azide-modified molecules in aqueous environments without the need for cytotoxic copper catalysts.[1][2][]

  • Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive functional group. PFP esters are known for their enhanced stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to primary and secondary amines, such as the lysine (B10760008) residues on antibodies.[4][5]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic 4-unit polyethylene glycol chain. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, mitigates steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.

Physicochemical and Reactive Properties

A clear understanding of the quantitative properties of this compound is essential for its effective application in experimental design.

PropertyValueSource
Molecular Formula C₂₇H₃₄F₅NO₈[6]
Molecular Weight 595.55 g/mol [6][7]
Solubility 10 mM in DMSO[7]
Appearance White to off-white solid
Storage Conditions Store at -20°C, desiccated
Purity Typically >95%
Reactive Towards Azides (via SPAAC), Amines (via PFP ester)[1][]

Reaction Mechanisms and Signaling Pathways

The utility of this compound is rooted in its ability to participate in two distinct and highly specific chemical reactions. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis of an antibody-drug conjugate.

PFP_Ester_Amine_Reaction PFP_Ester This compound Conjugate Antibody-Linker Conjugate (Stable Amide Bond) PFP_Ester->Conjugate pH 7.2-8.5 Room Temperature Antibody Antibody with Lysine Residue (R-NH₂) Antibody->Conjugate

PFP Ester Reaction with a Primary Amine.

SPAAC_Reaction Antibody_Linker Antibody-Linker Conjugate (from previous step) ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Antibody_Linker->ADC Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) Azide_Drug Azide-Modified Drug (Payload) Azide_Drug->ADC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of antibody-drug conjugates. Optimization may be required for specific antibodies and drug payloads.

Conjugation of this compound to an Antibody

This protocol details the reaction of the PFP ester moiety with the primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5[4]

  • Size-exclusion chromatography columns (e.g., PD-10) for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[5]

  • Conjugation Reaction:

    • Slowly add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]

  • Purification: Remove the unreacted linker and organic solvent by size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

"Click" Conjugation of the Antibody-Linker to an Azide-Modified Payload

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) of the cyclooctyne-modified antibody with an azide-containing drug payload.[1][2]

Materials:

  • Cyclooctyne-modified antibody (from the previous step)

  • Azide-modified drug payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).

  • Click Reaction:

    • Add a 1.5-5 molar excess of the dissolved azide-payload to the cyclooctyne-modified antibody solution.

    • Incubate the reaction at room temperature for 4-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by analytical techniques such as HIC-HPLC or LC-MS.

  • Purification: Purify the resulting antibody-drug conjugate from the excess payload and other impurities using size-exclusion chromatography or other appropriate chromatographic techniques.

  • Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Applications in Drug Development

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs).[][7][8] This linker facilitates a modular and controlled approach to ADC synthesis, offering several advantages:

  • Site-Specificity: When used in conjunction with site-specific antibody modification techniques, this linker allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio.

  • Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.

  • Bioorthogonality: The copper-free click chemistry enables the conjugation to occur in complex biological mixtures without interfering with native cellular processes, which is also beneficial for in vitro and in vivo labeling studies.[9]

The following diagram illustrates a generalized workflow for the development of an ADC using this linker technology.

ADC_Development_Workflow cluster_0 Component Preparation cluster_1 Modification and Conjugation cluster_2 Purification and Analysis cluster_3 Functional Assays Antibody Monoclonal Antibody (Target Specific) Mod_Antibody Antibody-Linker Conjugation (PFP Ester Reaction) Antibody->Mod_Antibody Payload Cytotoxic Drug (Payload) Mod_Payload Azide Modification of Payload Payload->Mod_Payload Linker Cyclooctyne-O-amido- PEG4-PFP Ester Linker->Mod_Antibody Click_Reaction ADC Synthesis (SPAAC Click Chemistry) Mod_Antibody->Click_Reaction Mod_Payload->Click_Reaction Purification Purification of ADC (e.g., SEC, HIC) Click_Reaction->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization In_Vitro In Vitro Cytotoxicity and Binding Assays Characterization->In_Vitro In_Vivo In Vivo Efficacy and Toxicity Studies In_Vitro->In_Vivo

References

An In-depth Technical Guide to the Mechanism and Application of Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Cyclooctyne-O-amido-PEG4-PFP ester, a bifunctional linker integral to the advancement of bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Components and Their Functional Roles

This compound is a heterobifunctional crosslinker composed of three key moieties: a cyclooctyne (B158145) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. Each component serves a distinct and critical function in the bioconjugation process.

  • Cyclooctyne: This component is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry".[1][][3] The inherent high ring strain of the cyclooctyne ring drives a [3+2] cycloaddition reaction with an azide-functionalized molecule to form a stable triazole linkage.[][3] A significant advantage of SPAAC is that it proceeds efficiently at physiological temperatures and in complex biological media without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][4]

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive functional group. It readily reacts with primary and secondary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable and irreversible amide bond.[5][6] PFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability towards hydrolysis in aqueous environments, which can lead to more efficient and higher-yielding conjugation reactions.[5][7]

  • PEG4 Spacer: This discrete four-unit polyethylene glycol spacer provides a physical bridge between the cyclooctyne and the PFP ester. The PEG4 spacer imparts several beneficial properties to the linker and the resulting bioconjugate. Its hydrophilic nature enhances the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads.[8] The flexibility and defined length (approximately 1.4 nm) of the PEG4 spacer help to minimize steric hindrance between the conjugated molecules, preserving their biological activity. Furthermore, the PEG spacer can create a protective hydration shell that may reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile by extending its circulation half-life.[8]

Mechanism of Action: A Two-Step Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate a sequential two-step conjugation strategy, making it a valuable tool for constructing complex bioconjugates like ADCs.[9][10]

Step 1: Amine Conjugation via the PFP Ester

The first step involves the reaction of the PFP ester with an amine-containing biomolecule, typically a protein or antibody. The PFP ester acts as an activated carboxylic acid, and a nucleophilic attack from a primary amine (e.g., from a lysine residue) results in the formation of a stable amide bond, covalently attaching the cyclooctyne-PEG4 moiety to the biomolecule. This reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[7]

Step 2: Bioorthogonal Ligation via SPAAC

Once the biomolecule is functionalized with the cyclooctyne group, it can be reacted with a second molecule containing an azide (B81097) group. This second molecule could be a therapeutic payload, a fluorescent dye, a nanoparticle, or another biomolecule. The strain-promoted alkyne-azide cycloaddition reaction proceeds smoothly under physiological conditions, forming a stable triazole linkage and completing the bioconjugate assembly.[][3] The bioorthogonal nature of this reaction ensures that it is highly specific and does not interfere with other functional groups present in the biological system.[]

Mechanism_of_Action Mechanism of Action of this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Biomolecule Biomolecule (e.g., Antibody) with primary amine (-NH₂) Linker This compound Intermediate Cyclooctyne-functionalized Biomolecule Biomolecule->Intermediate Step 1: Amine Reaction (PFP ester aminolysis) pH 7.2-8.5 Payload Azide-containing Molecule (e.g., Drug, Fluorophore) Linker->Intermediate Final_Product Bioconjugate (e.g., Antibody-Drug Conjugate) Payload->Final_Product Intermediate->Final_Product Step 2: SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) Bioorthogonal

Caption: The two-step mechanism of action for bioconjugation.

Quantitative Data

The efficiency of bioconjugation reactions is paramount. The choice of reactive groups and linkers significantly impacts reaction kinetics and yields.

Table 1: Comparative Reaction Kinetics of Cyclooctynes with Benzyl Azide

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCN0.14[3]
DIBO0.17[3]
DIFO0.076[3]
DBCO~0.1[3]

Note: The specific cyclooctyne in "this compound" may vary, but the kinetics are representative of this class of reagents. DBCO and its derivatives generally show the fastest kinetics.[3]

Table 2: Properties of PFP Esters for Amine Coupling

PropertyDescriptionReference(s)
Reactivity Reacts with primary and secondary amines to form stable amide bonds.[5][6]
Hydrolytic Stability More resistant to hydrolysis in aqueous buffers compared to NHS esters, leading to potentially higher conjugation efficiency.[5]
Optimal pH The reaction is most efficient at a pH of 7.2-8.5.
Solubility Must be dissolved in an organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical antibody conjugation. Optimization is often necessary for specific applications.

Protocol 1: Conjugation of PFP Ester to an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10-100 mM stock solution.[7] Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis over time.

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the antibody solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the linker over the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 50-100 mM to react with any excess PFP ester.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

Materials:

  • Cyclooctyne-functionalized antibody from Protocol 1.

  • Azide-containing molecule (e.g., drug, probe) dissolved in a compatible solvent.

Procedure:

  • Reaction Setup: To the purified cyclooctyne-functionalized antibody, add the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide molecule over the antibody is a common starting point.

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if a fluorescent azide is used.

  • Purification: Purify the final antibody-drug conjugate to remove any unreacted azide-containing molecule and other impurities. The method of purification will depend on the properties of the conjugated molecule but can include dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography (HIC).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the creation and purification of an antibody-drug conjugate using this linker technology.

Experimental_Workflow Experimental Workflow for ADC Synthesis A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) C 3. Conjugation Step 1: Antibody + Linker (1-4h, RT or 4°C overnight) A->C B 2. Dissolve PFP-PEG4-Cyclooctyne in DMSO/DMF B->C D 4. Purification 1: Remove Excess Linker (Dialysis / SEC) C->D F 6. Conjugation Step 2 (SPAAC): Antibody-Linker + Payload (2-12h, RT) D->F E 5. Prepare Azide-Payload (Drug, Fluorophore) E->F G 7. Purification 2: Remove Excess Payload (SEC / HIC) F->G H 8. Characterization of ADC (HIC, SEC, Mass Spec) G->H

References

The Role of Pentafluorophenyl (PFP) Esters in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and functional biomolecular conjugates. For amine-reactive conjugations, N-hydroxysuccinimide (NHS) esters have traditionally been the go-to reagents. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering enhanced stability and reactivity. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with PFP esters in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PFP esters in their work, from small-scale laboratory experiments to the development of complex biotherapeutics like antibody-drug conjugates (ADCs).

Introduction to PFP Esters in Bioconjugation

Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The exceptional performance of PFP esters is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating the nucleophilic attack by an amine.[1]

The primary advantages of PFP esters, particularly when compared to the more conventional NHS esters, are their increased stability towards hydrolysis and their heightened reactivity towards aminolysis.[1] This dual benefit allows for more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]

Core Principles: Chemical Reactivity and Stability

The fundamental reaction of a PFP ester in bioconjugation is the aminolysis of the ester by a primary or secondary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue on a protein. This reaction proceeds through a nucleophilic acyl substitution mechanism.

A critical competing reaction in aqueous media is the hydrolysis of the active ester, which leads to the formation of the corresponding carboxylic acid and renders the reagent inactive for conjugation. PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a crucial advantage when working with valuable biomolecules or when longer reaction times are required.[1]

For instance, at a pH of 8, an NHS ester can have a half-life of just a few minutes, whereas PFP esters are considerably more stable under similar conditions.[2][3] One study highlighted that a PFP ester proved to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[4]

Quantitative Data: A Comparative Analysis

The selection of an appropriate active ester is often guided by quantitative measures of reactivity and stability. The following tables summarize key data comparing PFP esters with other common amine-reactive crosslinkers.

Table 1: Comparative Stability of Amine-Reactive Esters

Active EsterConditionHalf-life (t½)Reference(s)
PFP Ester Aqueous Acetonitrile~6-fold more stable than NHS ester[4]
NHS EsterpH 7Hours[3]
NHS EsterpH 8Minutes[2][3]
NHS EsterpH 8.0210 minutes[5][6]
NHS EsterpH 8.5180 minutes[5]
NHS EsterpH 8.6 (4°C)~10 minutes[7]
NHS EsterpH 9.0125 minutes[5][6]

Table 2: Comparative Reaction Kinetics of Amine-Reactive Esters

Active Ester PlatformAminePseudo-first-order Rate Constant (k')Reference(s)
Poly(pentafluorophenyl acrylate) 1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹[2][8]
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹[2][8]
PFP ester (OPFP) -~32 times faster than OPCP[2]
PFP ester (OPFP) -~111 times faster than ONp[2]

OPCP: pentachlorophenyl ester; ONp: nitrophenyl ester

Mandatory Visualizations

Reaction Mechanism of PFP Ester Bioconjugation

G Reaction Mechanism of PFP Ester with a Primary Amine cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PFP_ester PFP Ester (R-CO-OPFP) Intermediate Tetrahedral Intermediate PFP_ester->Intermediate Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Intermediate Amide Stable Amide Bond (R-CO-NH-R') Intermediate->Amide Collapse of Intermediate PFP_leaving_group Pentafluorophenol (HO-PFP) Intermediate->PFP_leaving_group Elimination of Leaving Group

Caption: PFP ester aminolysis reaction pathway.

General Experimental Workflow for Protein Bioconjugation

G General Workflow for PFP Ester-Mediated Protein Conjugation start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein conjugation 3. Conjugation Reaction (Add PFP ester to protein solution) prep_protein->conjugation prep_pfp 2. Prepare PFP Ester Solution (Anhydrous DMSO or DMF) prep_pfp->conjugation incubation 4. Incubate (1-4h at RT or overnight at 4°C) conjugation->incubation quenching 5. Quench Reaction (Optional) (e.g., Tris buffer) incubation->quenching purification 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification analysis 7. Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis end End analysis->end

Caption: A typical experimental workflow for protein bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a PFP Ester to a Protein

This protocol provides a general method for the conjugation of a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.5).

  • PFP ester-activated molecule.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[7]

    • If the protein was previously in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • PFP Ester Solution Preparation:

    • Equilibrate the vial of the PFP ester to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][10]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the PFP ester to the protein is a common starting point.[7][9]

    • The final concentration of the organic solvent should be kept below 10% to minimize the risk of protein denaturation.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][9] Gentle agitation can improve conjugation efficiency.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[5]

  • Purification:

    • Remove unreacted PFP ester and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography, equilibrated with the desired storage buffer.[7]

Protocol 2: Preparation of an Antibody-Fluorophore Conjugate (AFC)

This protocol is adapted for the labeling of an antibody with a fluorophore activated as a PFP ester.

Materials:

  • Antibody (e.g., IgG) at a concentration of ≥1 mg/mL.

  • Reaction buffer: 100 mM sodium carbonate buffer, pH 8.5.

  • Amine-reactive CoraFluor™ reagent (or other PFP ester-activated fluorophore).

  • Anhydrous DMSO or dimethylacetamide (DMAc).

  • Zeba™ spin desalting column (7 kDa MWCO) or equivalent.

  • Storage buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with 150 mM NaCl).

Procedure:

  • Antibody Preparation:

    • Prepare a 100 µL aliquot of the antibody in the reaction buffer using a desalting column to ensure it is in an amine-free buffer at the correct pH.

  • PFP Ester-Fluorophore Preparation:

    • If performing a single conjugation, the fluorophore may be supplied in a pre-weighed amount. If multiple conjugations are planned, reconstitute the PFP ester-fluorophore in anhydrous DMSO or DMAc to a concentration of 2.5 mM.

  • Conjugation Reaction:

    • Add the antibody solution to the PFP ester-fluorophore to achieve a molar ratio of approximately 5-15x fluorophore to antibody. The optimal ratio may need to be determined empirically.

    • If using a stock solution of the fluorophore, ensure the final concentration of the organic solvent is less than 10%.

    • Briefly vortex the reaction mixture.

  • Incubation:

    • Incubate at room temperature for 1 hour.

  • Purification:

    • Remove the unreacted PFP ester-fluorophore and organic solvent by buffer exchange into the desired storage buffer using a desalting column.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry, following the manufacturer's instructions for the specific fluorophore.

Applications in Research and Drug Development

PFP esters have found widespread use in various bioconjugation applications due to their favorable chemical properties.

  • Peptide Synthesis: PFP esters are valuable reagents in both solution-phase and solid-phase peptide synthesis.

  • Protein Labeling: The efficient and specific reaction with primary amines makes PFP esters ideal for labeling proteins with a variety of molecules, including fluorophores, biotin, and polyethylene (B3416737) glycol (PEG).

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, PFP esters can be used to link cytotoxic drugs to monoclonal antibodies. Notably, PFP esters have been shown to exhibit a preference for labeling the kappa light chain of human IgG antibodies, which can lead to more homogeneous and potentially more effective ADCs.

  • Surface Modification: PFP esters are used to functionalize surfaces for the immobilization of biomolecules, creating bioactive materials for use in diagnostics, cell culture, and medical devices.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Degraded PFP Ester: The PFP ester has hydrolyzed due to moisture.Store PFP esters at -20°C with a desiccant.[5] Equilibrate the vial to room temperature before opening.[1] Use freshly prepared solutions.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target biomolecule for reaction with the PFP ester.Perform buffer exchange of the biomolecule into an amine-free buffer (e.g., PBS, HEPES, borate).[1][7]
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonation of the primary amines and reduced nucleophilicity.Ensure the reaction pH is within the optimal range of 7.2-8.5.[7][9]
Insufficient Molar Excess of PFP Ester: The amount of PFP ester is not sufficient to achieve the desired degree of labeling.Increase the molar excess of the PFP ester in the reaction. Optimization may be required.
Precipitation of Protein during Conjugation High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing the protein to denature and precipitate.Keep the final concentration of the organic solvent below 10%.[7]
Inconsistent Results Between Batches Batch-to-Batch Variation of PFP Ester: The purity or reactivity of the PFP ester may vary.Qualify each new batch of PFP ester with a small-scale control reaction.
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or incubation time can affect the outcome.Carefully control and document all reaction parameters.

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool in the field of bioconjugation. Their enhanced stability to hydrolysis and high reactivity towards amines make them a superior choice over traditional NHS esters for a wide range of applications, from basic research to the development of sophisticated biotherapeutics. By understanding the core principles of PFP ester chemistry and following optimized protocols, researchers can achieve more efficient, reproducible, and successful bioconjugation outcomes. This guide provides the foundational knowledge and practical methodologies to empower scientists and drug development professionals to harness the full potential of PFP esters in their work.

References

An In-depth Technical Guide to Copper-Free Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry linkers, focusing on the two most prominent reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). It details their mechanisms, compares their reaction kinetics, and provides practical experimental protocols for their application in bioconjugation and drug development.

Introduction: The Need for a Copper-Free Approach

The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst presents a significant drawback for biological applications.[1] Copper's inherent cytotoxicity can damage living cells and interfere with biological processes, limiting its use in in vivo studies.[1]

This limitation spurred the development of copper-free click chemistry, which retains the exceptional efficiency and selectivity of click reactions while operating under biocompatible conditions. These bioorthogonal reactions proceed selectively within complex biological systems without interfering with native biochemical processes, making them invaluable tools for live-cell imaging, drug delivery, and diagnostics.[1][2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

At the forefront of copper-free click chemistry is SPAAC, a reaction that leverages the high ring strain of cyclooctynes to react spontaneously with azides.[1] The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a metal catalyst.[3]

Mechanism and Key Linkers

The SPAAC reaction is a concerted [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] The reactivity of the cyclooctyne is paramount and is influenced by its ring strain and electronic factors.[4] Several generations of cyclooctynes have been developed, each with unique properties.

  • Dibenzocyclooctynes (DBCO) : Often referred to as ADIBO, DBCO and its derivatives are among the most popular and reactive cyclooctynes due to their significant ring strain and stability.[1][5] They are commercially available with various functionalities, such as NHS esters for amine coupling.[1]

  • Bicyclo[6.1.0]nonyne (BCN) : While exhibiting slower reaction kinetics compared to DBCO, BCN is valued for its smaller size and reduced lipophilicity, which can be advantageous in certain biological applications.[4]

  • Other Cyclooctynes : DIBO, DIFO, and BARAC are other examples of strained alkynes developed to fine-tune reactivity and stability for specific applications.

Applications of SPAAC

The biocompatibility and specificity of SPAAC have led to its widespread adoption in various fields:

  • Bioconjugation : Site-specific labeling of proteins, antibodies, carbohydrates, and lipids with probes, tags, or therapeutic agents.[1]

  • Drug Delivery : Synthesis of antibody-drug conjugates (ADCs) and PROTACs, allowing for precise attachment of payloads.[1]

  • Molecular Imaging : Conjugation of fluorescent dyes or radioisotopes to biomolecules for in vitro and in vivo imaging.[1]

  • Biomaterials : Creation of hydrogels and polymers with tailored properties for tissue engineering.[2]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene), is recognized as the fastest known bioorthogonal reaction.[6] Its exceptional kinetics make it ideal for applications requiring rapid labeling at very low concentrations.[3][6]

Mechanism and Key Linkers

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained alkene).[6] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the ligation irreversible.

  • Tetrazines (Tz) : These are the electron-poor diene component. Their reactivity can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally accelerate the reaction.[6][7]

  • Trans-cyclooctenes (TCO) : TCOs are highly reactive dienophiles due to their significant ring strain, which provides a powerful thermodynamic driving force for the reaction.[8] They are the most common partners for tetrazines in IEDDA reactions.[8]

  • Other Dienophiles : Norbornenes and other strained alkenes can also be used, offering a range of reactivities and stabilities.[8]

Applications of IEDDA

The unparalleled speed of the IEDDA reaction makes it particularly suitable for:

  • In Vivo Pre-targeting : This powerful strategy involves administering a modified antibody that binds to a target (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" to the antibody-bound TCO, enabling high-contrast imaging or targeted radiotherapy with minimal off-target radiation exposure.[2][9][10]

  • Live-Cell Imaging : Rapidly labeling cellular components in real-time, even at low expression levels.

  • Peptide and Nucleic Acid Ligation : Efficiently conjugating peptides and oligonucleotides for various therapeutic and diagnostic applications.

Data Presentation: Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications where labeling must occur quickly at low reactant concentrations.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCOBenzyl Azide~0.6 - 1.0
DIBOBenzyl Azide~0.3 - 0.7
BCNBenzyl Azide~0.07 - 0.63
Sulfo-DBCO1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22 (in HEPES, pH 7)
Sulfo-DBCO3-azido-L-alanine0.27 - 0.97 (in various buffers)

Note: Reaction rates are influenced by factors such as the specific derivatives used, solvent, pH, and temperature. Data compiled from multiple sources.[4][11][12]

Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCO26,000 ± 500
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCO820 ± 70
3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazineTCO22,000 ± 2,000
VariousBCN45 - 1245

Note: IEDDA reactions are exceptionally fast, often orders of magnitude faster than SPAAC. Rates are highly dependent on the electronic properties of the tetrazine and the strain of the dienophile. Data compiled from multiple sources.[6][13]

Experimental Protocols

This section provides detailed methodologies for common applications of copper-free click chemistry.

Protocol: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines (lysine residues) for subsequent SPAAC reaction.

I. Pre-Conjugation Preparation

  • Buffer Exchange : Ensure the antibody solution (1-2 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris will compete for reaction with the NHS ester. Remove additives like sodium azide, BSA, or gelatin using dialysis or appropriate spin columns.[1][5]

  • Reagent Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[1]

II. Antibody Activation with DBCO

  • Reaction Setup : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20% to maintain antibody integrity.[1][5]

  • Incubation : Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][5]

  • Quenching : Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes.[1][5]

  • Purification : Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[5]

III. Copper-Free Click Reaction

  • Conjugation : Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule (e.g., drug, dye, or oligonucleotide).[5]

  • Incubation : Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.[5]

  • Final Purification : Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, HPLC) to remove any unreacted azide-modified molecule.[1]

Protocol: Metabolic Labeling of Cell Surface Glycans

This protocol outlines the introduction of azide groups into cellular glycans for subsequent detection via copper-free click chemistry.

I. Metabolic Labeling

  • Cell Culture : Plate cells at an appropriate density and allow them to adhere overnight under standard culture conditions.

  • Prepare Azido (B1232118) Sugar : Prepare a stock solution of a peracetylated azido sugar (e.g., Ac4ManNAz or Ac4GalNAz) in DMSO.

  • Labeling : Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. Culture the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycoconjugates.[14]

II. Bioorthogonal Ligation and Imaging

  • Cell Preparation : Gently wash the cells with PBS to remove residual unincorporated azido sugar.

  • Click Reaction : Incubate the cells with a DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) at a concentration of 10-50 µM in serum-free media for 30-60 minutes at 37°C.

  • Wash and Image : Wash the cells three times with PBS to remove excess dye.

  • Analysis : The azide-labeled cells, now fluorescently tagged, can be visualized by fluorescence microscopy or quantified by flow cytometry.

Workflow: In Vivo Pre-targeting with IEDDA

This workflow illustrates the powerful pre-targeting strategy used for tumor imaging or therapy.

Conclusion

Copper-free click chemistry has revolutionized the fields of chemical biology, drug development, and diagnostics. By eliminating the need for cytotoxic catalysts, SPAAC and IEDDA reactions provide robust and versatile tools for covalently modifying biomolecules in their native environments, including within living organisms. SPAAC offers a stable and reliable method for a wide range of bioconjugation applications, while the ultrafast kinetics of the IEDDA reaction have enabled advanced strategies like in vivo pre-targeting. The continued development of new linkers with optimized kinetics and stabilities will further expand the capabilities of this powerful chemical toolbox, paving the way for novel therapeutics and diagnostic agents.

References

The Role of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of bioconjugation utilizing polyethylene (B3416737) glycol (PEG) linkers. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development, significantly enhancing the therapeutic efficacy and safety of numerous drugs. This document delves into the core chemistries, quantitative effects, and experimental protocols that underscore the importance of PEG linkers in modern medicine.

Core Principles of PEGylation

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. When conjugated to a therapeutic molecule, PEG can confer several advantageous properties. The primary objectives of PEGylation are to improve a drug's pharmacokinetic and pharmacodynamic profile.

Key Benefits of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and proteins, making them more suitable for intravenous administration.[1][2]

  • Increased Stability: PEG chains can physically shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time in the bloodstream.[3] This can allow for less frequent dosing.

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the probability of it being recognized and neutralized by the immune system.[1][2]

The Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is accomplished through various chemical strategies that target specific functional groups. The choice of conjugation chemistry is critical and depends on the available reactive groups on the target molecule and the desired stability of the final bioconjugate.

Commonly Targeted Functional Groups on Proteins:

  • Amines (e.g., Lysine (B10760008) Residues, N-terminus): This is the most frequently targeted group for PEGylation due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are common amine-reactive functional groups on PEG linkers.

  • Thiols (e.g., Cysteine Residues): Thiol groups, often found in cysteine residues, provide a target for more site-specific PEGylation. Maleimide-functionalized PEG linkers are commonly used to react with thiols.

  • Hydroxyls (e.g., Serine, Threonine): While less common, hydroxyl groups can be targeted for PEGylation using chemistries like isocyanate, N-phenyl carbonate (NPC), or epoxide-activated PEGs.[4][5]

Types of PEG Linkers

PEG linkers are not a monolith; they come in various architectures, each offering distinct advantages for specific applications.

  • Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single chain.[2][6] Branched PEGs have multiple PEG arms extending from a central core, which can lead to a greater increase in hydrodynamic size and more effective shielding of the conjugated molecule.[6][7]

  • Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional linkers possess the same reactive group at both ends and are typically used for cross-linking identical molecules.[6][8] Heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules, which is crucial in applications like Antibody-Drug Conjugates (ADCs).[9]

  • Cleavable vs. Non-Cleavable PEGs: Cleavable linkers are designed to break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in tumor cells), enabling the controlled release of a drug at the target site.[6][10] Non-cleavable linkers form a stable, permanent bond, ensuring the payload remains attached to its carrier until the entire conjugate is degraded, a strategy used in drugs like trastuzumab emtansine (T-DM1).[6][10][11]

Quantitative Impact of PEG Linkers on Bioconjugates

The properties of a PEGylated bioconjugate can be finely tuned by altering the length and structure of the PEG linker. These modifications have a direct, measurable impact on the performance of the bioconjugate.

Impact on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, resulting in a more pronounced effect on circulation half-life and reduced clearance.[12]

LinkerClearance Rate (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5
Table 1: Effect of PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (ADC) in Rats. Data demonstrates that clearance rates decrease with increasing PEG length, plateauing around PEG8.[13][14]
Impact on Drug-to-Antibody Ratio (DAR)

In the context of ADCs, the hydrophilicity of the PEG linker can help to overcome the aggregation issues associated with hydrophobic drug payloads, often allowing for a higher number of drug molecules to be attached to each antibody (a higher DAR).[2]

PEG Spacer LengthAverage DAR (Cysteine Conjugation)
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
Table 2: Influence of PEG Linker Length on the Achievable Drug-to-Antibody Ratio (DAR) for a Cysteine-Conjugated ADC. Intermediate-length PEGs (6-8 units) were found to enable higher drug loading in this specific study.[15]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of a PEGylated ADC

The following diagram illustrates the mechanism of action for Trastuzumab Emtansine (T-DM1), a HER2-targeted ADC. The linker in T-DM1 is a non-cleavable thioether linker. While not a PEG linker itself, the principles of ADC action are exemplary. T-DM1 binds to the HER2 receptor, is internalized, and releases its cytotoxic payload (DM1) following lysosomal degradation.[6][16] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][6] This process is also understood to involve the inhibition of the PI3K/AKT/mTOR signaling pathway.[16][17][18]

T_DM1_Mechanism Mechanism of Action of Trastuzumab Emtansine (T-DM1) cluster_cell TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding PI3K_AKT PI3K/AKT/mTOR Pathway TDM1->PI3K_AKT Inhibits Signaling Internalization Receptor-Mediated Endocytosis HER2->Internalization CellSurface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Degradation Antibody Degradation Lysosome->Degradation DM1 DM1 Payload Released Degradation->DM1 Microtubules Microtubules DM1->Microtubules Binds to Tubulin Disruption Microtubule Disruption Microtubules->Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Inhibition Inhibition PI3K_AKT->Inhibition Inhibition->Apoptosis

Caption: Mechanism of action for the antibody-drug conjugate T-DM1.

Experimental Workflow: ADC Development

The development of a PEGylated bioconjugate, such as an ADC, follows a structured workflow from initial synthesis to final characterization. This involves careful selection of the antibody, linker, and payload, followed by a controlled conjugation process, and finally, rigorous purification and analysis.

ADC_Workflow General Workflow for ADC Development cluster_purification Purification Methods cluster_characterization Characterization Assays Ab_Selection 1. Antibody Selection & Production Conjugation 3. Conjugation Reaction Ab_Selection->Conjugation Linker_Payload_Synth 2. Linker-Payload Synthesis Linker_Payload_Synth->Conjugation Purification 4. Purification Conjugation->Purification Characterization 5. Characterization Purification->Characterization Final_Product Final ADC Product Characterization->Final_Product SEC Size-Exclusion Chromatography (SEC) HIC Hydrophobic Interaction Chromatography (HIC) DAR_Analysis DAR Analysis (HIC, MS) Purity_Analysis Purity & Aggregation (SEC) Binding_Assay Antigen Binding (ELISA, SPR) InVitro_Potency In Vitro Potency Assay

Caption: Experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key PEGylation reactions and subsequent purification steps.

Protocol for Amine-Reactive PEGylation (NHS Ester Chemistry)

This protocol describes the conjugation of an NHS-ester activated PEG linker to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.[9][19]

  • MeO-PEG-NHS ester linker.

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).[19][20]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[19]

  • Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

  • Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS, pH 7.2-8.5, using dialysis or a desalting column.[19][20]

  • Prepare PEG-NHS Solution: Equilibrate the vial of MeO-PEG-NHS to room temperature before opening to prevent moisture condensation.[19][20] Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration of ~10 mM. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.[19][20]

  • Conjugation Reaction: Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the antibody. A starting point is a 20-fold molar excess of PEG-NHS to antibody.[11][19]

  • Add the calculated volume of the PEG-NHS solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11][20]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[19][20]

  • Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Proceed immediately to purification to separate the PEGylated antibody from unreacted PEG, hydrolyzed PEG, and quenching reagents.

Protocol for Thiol-Reactive PEGylation (Maleimide Chemistry)

This protocol is for the site-specific conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a partially reduced antibody.

Materials:

  • Monoclonal antibody in PBS, pH 7.4.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-PEG-Payload linker.

  • PBS, pH 7.4.

  • Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

  • Antibody Reduction: To expose free sulfhydryl groups from interchain disulfide bonds, incubate the antibody solution with a 10-fold molar excess of TCEP.[14]

  • Incubate the reduction reaction at 37°C for 2 hours.[14]

  • Remove the excess TCEP using a desalting column, exchanging the reduced antibody into PBS, pH 7.4.

  • Conjugation Reaction: Immediately add the Maleimide-PEG-Payload linker to the reduced antibody solution. A 5 to 10-fold molar excess of the linker over the antibody is a common starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

  • Purification: Purify the resulting ADC from unreacted linker and payload using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[14] Collect the fractions corresponding to the desired monomeric ADC.[14]

Purification Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is highly effective for removing smaller molecules like unreacted PEG linkers and by-products from the much larger PEGylated protein or ADC.[][22]

Procedure:

  • Column Equilibration: Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable buffer, typically PBS, pH 7.4, at a defined flow rate.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer. Larger molecules (the PEGylated antibody) will elute first, followed by smaller molecules (unreacted protein, unreacted PEG, etc.).

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Pool the fractions corresponding to the purified PEGylated protein peak and analyze for purity, aggregation, and concentration.

Purification Protocol: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on differences in their surface hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity of the antibody.[23][24][25]

Procedure:

  • Sample Preparation: Dilute the bioconjugate sample and add a high concentration of a lyotropic salt (e.g., adjust to 0.5 M to 1.0 M ammonium (B1175870) sulfate) to promote hydrophobic interactions.[23]

  • Column Equilibration: Equilibrate the HIC column (e.g., Phenyl Sepharose, Butyl Sepharose) with a high-salt "Mobile Phase A" (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[23]

  • Sample Loading: Load the prepared sample onto the column. The bioconjugates will bind to the hydrophobic resin.

  • Elution: Elute the bound species using a decreasing salt gradient, created by mixing Mobile Phase A with a no-salt "Mobile Phase B" (e.g., 25 mM Sodium Phosphate, pH 7.0).[23] Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by DAR1, DAR2, etc.).

  • Fraction Collection & Analysis: Collect fractions across the gradient and analyze them by methods such as UV-Vis spectroscopy and mass spectrometry to identify and pool the fractions containing the desired ADC species.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional crosslinker designed for two-step bioconjugation reactions. This reagent is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), due to its distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] The molecule incorporates a pentafluorophenyl (PFP) ester for covalent linkage to primary amines and a cyclooctyne (B158145) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4]

The PFP ester provides a stable and efficient means of reacting with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form a robust amide bond. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[5][6]

The cyclooctyne moiety enables a highly selective and bioorthogonal reaction with azide-functionalized molecules.[7] This SPAAC reaction proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[7][8] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, and provides spatial separation between the conjugated molecules.[9]

These application notes provide a comprehensive guide to the use of this compound in a two-step bioconjugation protocol, including detailed methodologies, data presentation, and workflow visualizations.

Data Presentation

The efficiency of the two-step bioconjugation process is dependent on the reaction conditions for each step. The following tables summarize key quantitative parameters to facilitate experimental design.

Table 1: Reaction Conditions for PFP Ester-Amine Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for amine reactivity; lower pH reduces reactivity while higher pH increases hydrolysis risk.[2]
Temperature 4°C to 37°CRoom temperature (20-25°C) for 1-4 hours or 4°C overnight for sensitive biomolecules.[2]
Molar Ratio (PFP ester:Amine) 2:1 to 10:1Optimization is necessary to achieve the desired degree of labeling.[2]
Solvent Amine-free buffers (e.g., PBS, borate, HEPES)Organic co-solvents like DMSO or DMF (up to 10%) can be used to dissolve the linker.[5]
Quenching Reagent Tris buffer (pH 8.0-8.5)Used to deactivate any excess, unreacted PFP ester.[2]

Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
Temperature 4°C to 37°CThe reaction is typically efficient at physiological temperatures.
Molar Ratio (Cyclooctyne:Azide) 1:1 to 1.5:1A slight excess of one reagent may be used to drive the reaction to completion.
Solvent Aqueous buffers (e.g., PBS)The reaction is compatible with a wide range of biological buffers.
Reaction Time 1 to 12 hoursReaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE.

Experimental Protocols

This section details a two-step protocol for the conjugation of an amine-containing biomolecule (e.g., an antibody) to an azide-functionalized molecule using this compound.

Part 1: Modification of an Amine-Containing Biomolecule with this compound

Materials:

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF (e.g., 10 mM). Do not store the stock solution.[5]

    • Ensure the biomolecule solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[10]

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the biomolecule solution with gentle stirring.[9] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.[11]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[2]

    • Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against the appropriate buffer (e.g., PBS).[5]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) of the cyclooctyne-modified biomolecule using analytical techniques such as mass spectrometry or by reacting with an azide-containing fluorescent probe followed by spectrophotometric analysis.

Part 2: SPAAC Reaction with an Azide-Functionalized Molecule

Materials:

  • Cyclooctyne-modified biomolecule from Part 1.

  • Azide-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • SPAAC Reaction:

    • Combine the cyclooctyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer. A slight molar excess of the azide-functionalized molecule (e.g., 1.5-fold) can be used.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored over time.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate from unreacted starting materials using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the conjugate.[12]

  • Analysis and Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity. For ADCs, techniques like hydrophobic interaction chromatography (HIC) can be used to determine the drug-to-antibody ratio (DAR).[13]

Mandatory Visualizations

G cluster_0 Step 1: PFP Ester-Amine Reaction cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Biomolecule-NH2 Amine-Containing Biomolecule (e.g., Antibody) Reaction1 Incubate (pH 7.2-8.5, RT or 4°C) Biomolecule-NH2->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Intermediate Cyclooctyne-Modified Biomolecule Purification1->Intermediate Reaction2 Incubate (Aqueous Buffer, RT or 37°C) Intermediate->Reaction2 AzideMolecule Azide-Functionalized Molecule (e.g., Drug) AzideMolecule->Reaction2 Purification2 Purification (Chromatography) Reaction2->Purification2 FinalProduct Final Bioconjugate Purification2->FinalProduct

Caption: Experimental workflow for a two-step bioconjugation.

G Start Start with Amine-Containing Biomolecule Step1 React with This compound Start->Step1 Decision1 Amine Conjugation Successful? Step1->Decision1 Purify1 Purify to Remove Excess Linker Decision1->Purify1 Yes Troubleshoot1 Optimize Reaction (pH, Molar Ratio, Time) Decision1->Troubleshoot1 No Step2 React with Azide-Functionalized Molecule (SPAAC) Purify1->Step2 Decision2 SPAAC Reaction Complete? Step2->Decision2 Purify2 Purify Final Conjugate Decision2->Purify2 Yes Troubleshoot2 Optimize Reaction (Time, Temperature) Decision2->Troubleshoot2 No End Characterize Final Bioconjugate Purify2->End Troubleshoot1->Step1 Troubleshoot2->Step2

Caption: Logical workflow for bioconjugation and troubleshooting.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Preparation using Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] The exquisite specificity of a monoclonal antibody (mAb) is combined with the cell-killing potency of a small molecule drug via a chemical linker. This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]

The linker component is critical to the ADC's success, influencing its stability, solubility, and the mechanism of payload release. Cyclooctyne-O-amido-PEG4-PFP ester is a bifunctional, non-cleavable linker designed for a two-step ADC conjugation strategy. This linker features:

  • A Pentafluorophenyl (PFP) ester group for reaction with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of an antibody. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.

  • A Cyclooctyne (B158145) moiety, a key component for copper-free "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-functionalized payload. SPAAC is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without interfering with biological functional groups.

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation caused by hydrophobic payloads.[2]

This document provides detailed application notes and protocols for the preparation and characterization of ADCs using this compound.

Experimental Workflow Overview

The preparation of an ADC using this compound is a sequential two-step process. First, the linker is conjugated to the antibody via the PFP ester reacting with lysine residues. Second, the azide-containing cytotoxic drug is attached to the antibody-linker conjugate via the SPAAC reaction.

ADC_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Conjugation cluster_2 Characterization Antibody Antibody Conjugation1 PFP Ester-Amine Reaction (Lysine Conjugation) Antibody->Conjugation1 Linker This compound Linker->Conjugation1 Antibody_Linker Antibody-Cyclooctyne Intermediate Conjugation1->Antibody_Linker Purification1 Purification (e.g., SEC) Antibody_Linker->Purification1 Conjugation2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Purification1->Conjugation2 Purified Intermediate Azide_Drug Azide-Modified Payload Azide_Drug->Conjugation2 ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification2 Purification & Formulation (e.g., SEC, Diafiltration) ADC->Purification2 Characterization DAR Analysis (HIC-HPLC, MS) Purity (SEC) In Vitro/In Vivo Efficacy Purification2->Characterization

Figure 1: Overall experimental workflow for ADC preparation.

Detailed Experimental Protocols

Protocol 1: Antibody-Linker Conjugation

This protocol details the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), exchange the buffer to the Reaction Buffer (PBS, pH 7.2-8.5) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • The PFP ester is moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the antibody solution. A molar ratio of linker to antibody between 5:1 and 20:1 is a typical starting point for optimization.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation. Reaction conditions (pH, temperature, time, and molar excess of linker) should be optimized to achieve the desired degree of substitution.

  • Purification of Antibody-Cyclooctyne Intermediate:

    • Remove the excess, unreacted linker and organic solvent by SEC using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions. The successful conjugation can be initially confirmed by a shift in molecular weight using mass spectrometry.

Protocol 2: Payload Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug to the purified antibody-cyclooctyne intermediate.

Materials:

  • Purified Antibody-Cyclooctyne Intermediate.

  • Azide-modified cytotoxic payload.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: PBS, pH 7.4.

  • Purification and Formulation: SEC column or diafiltration system.

Procedure:

  • Payload Preparation:

    • Dissolve the azide-modified payload in DMSO or DMF to prepare a stock solution.

  • SPAAC Reaction:

    • Add a 1.5 to 5-fold molar excess of the azide-payload stock solution to the solution of the antibody-cyclooctyne intermediate.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-48 hours with gentle mixing. The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC)-HPLC.

  • Purification and Formulation of the Final ADC:

    • Remove the excess payload and organic solvent using an SEC column or through diafiltration against a formulation buffer.

    • Concentrate the final ADC to the desired concentration.

    • Sterile filter the final ADC solution and store it under appropriate conditions (typically at 2-8°C).

ADC Characterization

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy. Key parameters to evaluate include the Drug-to-Antibody Ratio (DAR), purity, and in vitro potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[3] It significantly impacts the ADC's efficacy and toxicity.[3]

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of species with different DAR values (DAR 0, 2, 4, 6, 8 for lysine-conjugated ADCs). The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.

  • Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the ADC. For lysine-conjugated ADCs, which are heterogeneous mixtures, MS analysis of the intact or reduced (separated heavy and light chains) ADC can reveal the distribution of drug-loaded species and allow for the calculation of the average DAR.

Table 1: Representative DAR Analysis Data for a Lysine-Conjugated ADC

Analytical MethodParameterResult
HIC-HPLC Weighted Average DAR3.8
DAR 0 (%)5.2
DAR 2 (%)15.8
DAR 4 (%)45.5
DAR 6 (%)28.3
DAR 8 (%)5.2
Mass Spectrometry Average DAR (Intact Mass)3.9

Note: The data presented is illustrative for a typical lysine-conjugated ADC and may vary depending on the specific antibody, linker, payload, and conjugation conditions.

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can impact the safety and efficacy of the therapeutic.

Table 2: Purity and Stability Assessment of a PEGylated ADC

ParameterSpecificationResult
Purity (SEC-HPLC) Monomer Content (%)≥ 95%
Aggregate Content (%)≤ 5%
Accelerated Stability Monomer Loss after 4 weeks at 25°C (%)Report

Note: This data is representative of a PEGylated ADC and is intended for illustrative purposes.

In Vitro and In Vivo Efficacy Evaluation

The biological activity of the prepared ADC should be evaluated through in vitro and in vivo studies.

  • In Vitro Cell Viability Assays: The potency of the ADC is typically assessed using cell-based cytotoxicity assays on antigen-positive and antigen-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's ability to kill target cells.

  • In Vivo Xenograft Studies: The anti-tumor efficacy of the ADC is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts that express the target antigen. Tumor growth inhibition is monitored over time following ADC administration.

Table 3: Illustrative Efficacy Data for a Non-Cleavable, PEGylated ADC

AssayCell Line/ModelParameterValue
In Vitro Cytotoxicity Antigen-Positive Cell LineIC50 (nM)0.5
Antigen-Negative Cell LineIC50 (nM)> 1000
In Vivo Efficacy Xenograft Mouse ModelTumor Growth Inhibition (%)85%

Note: This data is hypothetical and serves as an example of the expected outcomes for an effective ADC.[4]

Mechanism of Action and Signaling Pathways

The mechanism of action for an ADC begins with the antibody binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and for non-cleavable linkers, degradation of the antibody to release the drug-linker-amino acid metabolite, which then exerts its cytotoxic effect.

Below are diagrams of two common signaling pathways targeted by ADCs, HER2 and EGFR.

HER2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified HER2 signaling pathway targeted by an anti-HER2 ADC.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR PLC PLCγ EGFR->PLC STAT STAT EGFR->STAT RAS RAS EGFR->RAS ADC Anti-EGFR ADC ADC->EGFR Binding & Internalization PKC PKC PLC->PKC Transcription Gene Transcription (Proliferation, Survival) PKC->Transcription STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Figure 3: Simplified EGFR signaling pathway targeted by an anti-EGFR ADC.

This compound provides a robust and versatile platform for the development of next-generation ADCs. The combination of a stable PFP ester for efficient antibody conjugation and a cyclooctyne group for bioorthogonal SPAAC reaction allows for a controlled and reproducible ADC manufacturing process. The inclusion of a PEG spacer is anticipated to improve the overall physicochemical properties of the ADC. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug developers to successfully utilize this advanced linker technology in their ADC programs.

References

Application Notes and Protocols for Labeling Primary Amines with Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a bioorthogonal labeling reagent used to introduce a cyclooctyne (B158145) moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This reagent features a pentafluorophenyl (PFP) ester that reacts efficiently with primary amines to form a stable amide bond. The incorporated cyclooctyne group can then be utilized for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the conjugation of the labeled biomolecule to an azide-containing molecule of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

PFP esters are advantageous for bioconjugation as they are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled labeling.[1][2][3] This protocol provides a detailed methodology for labeling primary amines with this compound and subsequent downstream applications.

Data Presentation

Table 1: Recommended Reaction Parameters for Amine Labeling
ParameterRecommended ConditionNotes
Target Biomolecule Proteins, Peptides, Amine-Modified Nucleic AcidsEnsure the biomolecule has accessible primary amines.
Reagent Molar Excess 10-50 fold molar excess over the biomoleculeThe optimal ratio should be determined empirically for each specific application and desired degree of labeling. For a typical IgG, this can result in 2-5 labels per antibody.[1][4]
Reaction Buffer Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction and should be avoided.[1]
Reaction pH 7.0 - 9.0PFP esters react efficiently with non-protonated primary amines.[5]
Reagent Solvent Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)The reagent is moisture-sensitive and should be dissolved immediately before use.[1][4]
Reaction Temperature 4°C to 37°CHigher temperatures can decrease reaction time.
Reaction Time 30 minutes to overnightIncubation time depends on the reactivity of the biomolecule, temperature, and desired degree of labeling.[1][4]
Quenching Optional: 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mMTo stop the reaction by consuming unreacted PFP ester.
Purification Size-exclusion chromatography (e.g., desalting column) or dialysisTo remove unreacted labeling reagent.[1]

Experimental Protocols

Protocol 1: Labeling of a Protein (e.g., IgG Antibody) with this compound

This protocol describes the labeling of an IgG antibody as a model protein. The procedure can be adapted for other proteins by adjusting the concentrations and molar ratios.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of the Protein Solution:

    • Prepare a solution of the IgG antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2). If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Preparation of the Labeling Reagent:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve ~6 mg in 1 mL of DMSO. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][4]

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30 minutes at 37°C or for 2 hours at room temperature with gentle stirring or rotation.[1] For some applications, incubation at 4°C overnight may be beneficial.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, dialysis can be performed against the storage buffer.

  • Determination of Degree of Labeling (DOL):

    • The degree of labeling can be estimated using various methods, including mass spectrometry (to determine the mass shift upon labeling) or by reacting the cyclooctyne-labeled protein with an azide-containing dye and measuring the absorbance, if a chromophore is not part of the linker.

Protocol 2: Copper-Free Click Chemistry with the Labeled Protein

This protocol describes the conjugation of the cyclooctyne-labeled protein with an azide-containing molecule (e.g., a fluorescent probe, biotin, or a drug molecule).

Materials:

  • Cyclooctyne-labeled protein

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reactants:

    • Dissolve the cyclooctyne-labeled protein in the reaction buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the solution of the cyclooctyne-labeled protein.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction time may vary depending on the specific reactants.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography (if applicable), or dialysis to remove the excess azide-containing molecule.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p1 Protein in Amine-Free Buffer mix Mix Protein and PFP Ester p1->mix r1 Dissolve PFP Ester in DMSO/DMF r1->mix incubate Incubate (RT or 37°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze (DOL) purify->analyze

Caption: Experimental workflow for labeling primary amines.

G cluster_reactants cluster_product protein Protein-NH2 amide_bond Protein-NH-CO-PEG-Cyclooctyne protein->amide_bond pH 7-9 pfp_ester Cyclooctyne-PEG-PFP Ester pfp_ester->amide_bond pfp_leaving_group Pentafluorophenol pfp_ester->pfp_leaving_group Leaving Group

Caption: Chemical reaction for amine labeling.

G cluster_reactants cluster_product labeled_protein Cyclooctyne-Labeled Protein conjugate Protein-Triazole-Molecule Conjugate labeled_protein->conjugate SPAAC azide_molecule Azide-Containing Molecule (e.g., Fluorophore) azide_molecule->conjugate

Caption: Downstream copper-free click chemistry (SPAAC).

References

Application Notes and Protocols for Copper-Free Click Chemistry with Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cyclooctyne-O-amido-PEG4-PFP ester in copper-free click chemistry, a bioorthogonal reaction with significant applications in bioconjugation, drug delivery, and molecular imaging.

Introduction to Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful tool for covalently linking molecules in complex biological environments. This reaction occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The bioorthogonality of this reaction ensures that it does not interfere with native biological processes, making it ideal for in vivo applications.

The this compound is a versatile bifunctional linker designed for this purpose. It features a cyclooctyne moiety for the SPAAC reaction and a pentafluorophenyl (PFP) ester for efficient conjugation to primary and secondary amines on biomolecules such as antibodies, proteins, and peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces non-specific interactions.

Reagent Overview: this compound

This compound is a non-cleavable linker that is particularly useful in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The PFP ester offers superior stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[4]

Key Features:
  • Copper-Free Reaction: Enables bioconjugation in living systems without copper-induced cytotoxicity.

  • High Reactivity: The strained cyclooctyne ensures rapid reaction kinetics with azide-modified molecules.

  • PFP Ester for Amine Coupling: Provides high efficiency and stability for conjugation to biomolecules.

  • PEG Spacer: The 4-unit PEG linker improves aqueous solubility and pharmacokinetic properties of the resulting conjugate.

Quantitative Data

The following tables summarize key quantitative parameters for the two reactive moieties of the this compound.

Table 1: Comparative Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne MoietyAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide0.15
Dibenzocyclooctyne (DBCO)Benzyl azide~1.0
Azacyclooctyne (AZA)Benzyl azide0.3
DIBAC/ADIBOBenzyl azide0.9
BARACBenzyl azide3.4

Note: The cyclooctyne in this compound is a simple cyclooctyne. Its reactivity is expected to be in the lower range of the values presented, similar to BCN. Rate constants can vary depending on the specific azide, solvent, and temperature.[5]

Table 2: Comparison of PFP and NHS Ester Stability and Reactivity

ParameterPFP EsterNHS Ester
Relative Hydrolytic Stability HigherLower
Relative Reactivity with Amines HigherLower
Optimal pH for Conjugation 7.5 - 8.57.0 - 8.0
Byproduct PentafluorophenolN-hydroxysuccinimide

Note: PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, leading to higher conjugation efficiencies.[4]

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne This compound Strained Alkyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide-modified Molecule e.g., Azido-Drug Azide->TransitionState Triazole Stable Triazole Linkage Bioconjugate TransitionState->Triazole

Antibody_Conjugation_Workflow Start Start: Prepare Antibody Activate_Antibody 1. Antibody Activation (Amine Modification) Start->Activate_Antibody Add_Linker Add this compound Activate_Antibody->Add_Linker Incubate_1 Incubate (e.g., 1-2h at RT) Add_Linker->Incubate_1 Purify_1 Purification 1 (Remove excess linker) Incubate_1->Purify_1 Click_Reaction 2. Click Reaction (SPAAC) Purify_1->Click_Reaction Add_Azido_Drug Add Azide-modified Drug Click_Reaction->Add_Azido_Drug Incubate_2 Incubate (e.g., 4-12h at 4°C) Add_Azido_Drug->Incubate_2 Purify_2 Purification 2 (Remove excess drug) Incubate_2->Purify_2 Characterize 3. Characterization (e.g., SDS-PAGE, MS) Purify_2->Characterize End End: Purified ADC Characterize->End

Experimental Protocols

Protocol 1: Activation of Amine-Containing Biomolecules with this compound

This protocol describes the modification of a protein (e.g., an antibody) with the cyclooctyne linker.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.5-8.5). Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Linker Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved linker to the biomolecule solution. The final volume of the organic solvent should not exceed 10% to prevent denaturation of the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Copper-Free Click Reaction with an Azide-Modified Molecule

This protocol outlines the SPAAC reaction between the cyclooctyne-activated biomolecule and an azide-functionalized molecule.

Materials:

  • Cyclooctyne-activated biomolecule (from Protocol 1)

  • Azide-modified molecule (e.g., a drug, fluorescent dye, or biotin)

  • Reaction Buffer: PBS or other suitable biological buffer (pH 7.0-7.4)

Procedure:

  • Prepare the Reactants:

    • Ensure the cyclooctyne-activated biomolecule is in the appropriate Reaction Buffer.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Click Reaction:

    • Add a 2-5 fold molar excess of the azide-modified molecule to the solution of the cyclooctyne-activated biomolecule.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time may need to be optimized depending on the specific reactants.

  • Purification:

    • Purify the resulting bioconjugate to remove unreacted azide-modified molecules and any byproducts. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization:

    • Analyze the final conjugate to determine the degree of labeling and purity. Common analytical techniques include SDS-PAGE, UV-Vis spectroscopy, mass spectrometry, and HPLC.

Conclusion

The use of this compound in copper-free click chemistry provides a robust and efficient method for the creation of stable bioconjugates. The superior performance of the PFP ester for amine coupling, combined with the bioorthogonality of the SPAAC reaction, makes this reagent a valuable tool for researchers in drug development and various fields of life sciences. The provided protocols offer a starting point for the successful application of this technology.

References

Application Notes and Protocols: Cyclooctyne-O-amido-PEG4-PFP Ester for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. This reagent is particularly valuable for researchers, scientists, and drug development professionals involved in creating antibody-drug conjugates (ADCs), protein-protein conjugates, or attaching probes and labels to proteins and other biomolecules.[1][2]

The molecule's structure consists of three key components:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. PFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugations.

  • Cyclooctyne (B158145) Group: A strained alkyne that serves as a bioorthogonal handle. It reacts specifically and efficiently with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3] The absence of a cytotoxic copper catalyst makes this reaction ideal for use in sensitive biological systems.[4]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker with four repeating units. This spacer enhances the reagent's solubility in aqueous buffers, reduces potential aggregation of the labeled protein, and minimizes steric hindrance between the protein and the molecule to be conjugated.

This two-step approach allows for the precise installation of a cyclooctyne handle onto a protein, which can then be selectively "clicked" to any azide-modified molecule of interest, offering a powerful and versatile method for protein modification.

Data Presentation

Quantitative data for protein labeling is highly dependent on the specific protein, buffer conditions, and stoichiometry. The following tables provide recommended starting conditions for labeling reactions based on protocols for PFP esters and their close analogs, such as TFP (tetrafluorophenyl) esters with cyclooctyne moieties.[5][6] Optimization is recommended for each specific application.

Table 1: Recommended Conditions for Protein Labeling with this compound

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency. Ensure protein is in an amine-free buffer.
Reaction Buffer Phosphate-Buffered Saline (PBS), Bicarbonate BufferpH should be between 7.0 and 8.5 for efficient reaction with primary amines. Avoid buffers containing primary amines (e.g., Tris).[7]
Molar Excess of Reagent 10- to 40-fold (Reagent:Protein)Must be determined empirically. Start with a 20-fold excess for initial experiments.[6]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally faster. 4°C can be used for sensitive proteins.
Incubation Time 1 - 2 hours at Room Temp. or Overnight (12-16 h) at 4°CLonger incubation may be needed at lower temperatures or with lower molar excess.[5][8]
Quenching Reagent 1 M Tris-HCl, pH 8.0Can be used to stop the reaction by consuming unreacted PFP ester.

Table 2: Recommended Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
Reactant Ratio 1.5- to 10-fold molar excess of azide-molecule over cyclooctyne-proteinUsing an excess of one partner can drive the reaction to completion.[5]
Reaction Buffer PBS, pH 7.4 or other compatible biological bufferThe SPAAC reaction is bioorthogonal and tolerant of a wide range of functional groups and buffer conditions.
Reaction Temperature Room Temperature (20-25°C) or 4°CReaction is typically efficient at room temperature.
Incubation Time 2 - 12 hoursReaction times can vary depending on the specific cyclooctyne and azide (B81097) reactants. Monitor reaction progress if possible.

Experimental Protocols & Workflows

The overall workflow involves two main stages: labeling the protein with the cyclooctyne handle and the subsequent SPAAC reaction.

G cluster_0 Stage 1: Amine-Reactive Labeling cluster_1 Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) P Protein of Interest (in Amine-Free Buffer) Mix Incubate Protein + Reagent (e.g., 1-2h at RT) P->Mix R Prepare Reagent: Cyclooctyne-PEG4-PFP (in DMSO/DMF) R->Mix Purify1 Purification (e.g., Desalting Column) Removes excess reagent Mix->Purify1 P_Cyclo Cyclooctyne-Labeled Protein Purify1->P_Cyclo Click Incubate Cyclooctyne-Protein + Azide-Molecule (e.g., 2-12h at RT) P_Cyclo->Click Azide Azide-Modified Molecule (e.g., Fluorophore, Drug) Azide->Click Purify2 Final Purification (e.g., SEC) Removes excess azide Click->Purify2 Final Final Protein Conjugate Purify2->Final

Caption: Workflow for two-step protein modification.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the covalent attachment of the cyclooctyne moiety to primary amines on a target protein.

Materials Required:

  • Protein of interest (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer to a final concentration of 1-10 mg/mL. This removes any competing primary amines (like Tris or glycine).

  • Reagent Preparation: The PFP ester is moisture-sensitive.[9] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Reaction Setup: Calculate the volume of the 10 mM reagent stock solution needed for the desired molar excess (e.g., 20-fold excess over the protein).

  • Incubation: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of DMSO/DMF should ideally be below 10% (v/v) to minimize effects on protein stability.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Immediately after incubation, remove the excess, unreacted reagent using a desalting column equilibrated with a buffer of choice (e.g., PBS, pH 7.4). This step is crucial to prevent the unreacted linker from interfering with downstream applications. The purified cyclooctyne-labeled protein is now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the "click" reaction between the cyclooctyne-labeled protein and an azide-containing molecule.

Materials Required:

  • Purified cyclooctyne-labeled protein (from Protocol 1)

  • Azide-modified molecule of interest (e.g., azide-fluorophore, azide-drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the azide-modified molecule in the reaction buffer.

  • Reaction Setup: Add the azide-modified molecule to the solution of the cyclooctyne-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is recommended to ensure efficient conjugation.[5]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or at 4°C. The optimal time may vary and can be monitored by techniques like SDS-PAGE (if a significant mass change is expected) or chromatography.

  • Final Purification: After the reaction is complete, the final conjugate can be purified from excess azide-reagent and any unreacted protein using methods like Size Exclusion Chromatography (SEC) or dialysis, depending on the size difference between the components.

  • Storage: Store the final purified conjugate under conditions appropriate for the protein, typically at 4°C or frozen at -80°C.

Protocol 3: Determination of Degree of Labeling (DOL) (Example)

Determining the number of cyclooctyne molecules attached per protein is critical for characterization. While this compound does not have a strong chromophore, analogous reagents like DBCO-PEG4-TFP ester do. The DBCO group has a characteristic absorbance at ~309 nm. If using a DBCO-containing analog, the DOL can be estimated spectrophotometrically.[5]

Procedure (for DBCO-containing analogs):

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO group's contribution to the A280 reading: Protein Conc. (M) = [A280 - (A309 × CF)] / ε_protein Where:

    • CF is the correction factor (e.g., 0.90 for a typical IgG).[5]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = A309 / (ε_DBCO × Protein Conc. (M)) Where:

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approx. 12,000 M⁻¹cm⁻¹).

For non-chromophoric cyclooctynes, DOL is best determined by mass spectrometry (MALDI-TOF or ESI-MS), where the mass shift corresponding to the attached linkers can be precisely measured.

Chemical Reaction Pathway

The modification process occurs via two distinct chemical reactions: an amine acylation followed by a cycloaddition.

Caption: Chemical pathway for protein modification.

References

Application Notes and Protocols: Cyclooctyne-O-amido-PEG4-PFP Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional chemical tool designed for advanced bioconjugation and live-cell imaging applications. This reagent integrates three key functional components: a cyclooctyne (B158145) group for bioorthogonal chemistry, a pentafluorophenyl (PFP) ester for stable amine ligation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.

The core application of this molecule lies in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently in biological environments without the need for cytotoxic copper catalysts.[1][2] This makes it an ideal methodology for studying dynamic processes in living cells. The PFP ester is a highly reactive group that forms stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins or amine-modified fluorophores. PFP esters exhibit greater resistance to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3] The integrated PEG4 linker enhances the solubility and biocompatibility of the conjugate while providing spatial separation between the conjugated molecules.[4][5]

These application notes provide a comprehensive guide to using this compound, from initial probe synthesis to final live-cell imaging.

Principle of the Method

The use of this compound in live-cell imaging is typically a two-stage process:

  • Probe Synthesis (Conjugation): The amine-reactive PFP ester is used to covalently attach the cyclooctyne-PEG4 moiety to a reporter molecule, such as an amine-functionalized fluorophore. This creates a custom cyclooctyne imaging probe.

  • Bioorthogonal Labeling and Imaging:

    • Metabolic Labeling: Live cells are cultured with a metabolic precursor containing an azide (B81097) group (e.g., an azido-sugar like N-azidoacetylmannosamine (Ac₄ManNAz) to label glycans).[1][6] This azide tag is incorporated directly into the cellular biomolecules of interest.

    • SPAAC Reaction: The synthesized cyclooctyne-fluorophore probe is introduced to the azide-labeled cells. The cyclooctyne and azide groups undergo a rapid and specific cycloaddition reaction, covalently linking the fluorophore to the target biomolecule for subsequent visualization by fluorescence microscopy.[1]

Key Reagent Components and Functionality

The versatility of this compound stems from its three distinct chemical motifs.

G cluster_0 This compound cluster_1 Reaction Partners cluster_2 Resulting Bonds reagent Cyclooctyne O-amido-PEG4 Linker PFP Ester azide Azide (R-N₃) on Biomolecule reagent:f0->azide SPAAC (Bioorthogonal) amine Primary Amine (R-NH₂) on Fluorophore/Protein reagent:f2->amine Amine Coupling (Conjugation) triazole Stable Triazole Linkage azide->triazole amide Stable Amide Bond amine->amide

Caption: Functional components and reactivity of the reagent.

Data Presentation

Quantitative data is summarized below to facilitate experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight595.55 g/mol [7]
PEG4 Spacer Length~1.4 nm[4][8]
Solubility10 mM in DMSO[7]
Storage ConditionsStore at -20°C with desiccant

Table 2: Recommended Reaction Parameters for Bioconjugation and Live-Cell Imaging

ParameterPFP Ester ConjugationSPAAC in Live Cells (Cyclooctyne Probe)Reference(s)
Reaction pH 7.2 - 8.5Physiological pH (~7.4)[9]
Solvent/Buffer Amine-free buffer (e.g., PBS)Complete cell culture medium[1]
Reagent Concentration 2:1 to 10:1 molar ratio over amine20 - 50 µM[1][9]
Incubation Time 1-4 hours at RT or overnight at 4°C15 - 30 minutes[1][9]
Temperature 4°C to 25°C37°C[1][9]

Table 3: Comparison of Common Cyclooctynes for Live-Cell SPAAC

Cyclooctyne TypeRelative ReactivityKey FeaturesReference(s)
Cyclooctyne (OCT) LowThe simplest strained alkyne; serves as a baseline.[10]
DIBO MediumDibenzocyclooctynol; offers a good balance of reactivity and stability.[6][10]
BCN HighBicyclononyne; exhibits rapid reaction kinetics.[11]
DBCO Very HighDibenzocyclooctyne; often faster than BCN but can be more hydrophobic.[11]
DIFO HighDifluorinated cyclooctyne; fluorination increases strain and reactivity.[11]

Experimental Protocols

Protocol 1: Preparation of a Cyclooctyne-PEG4-Fluorophore Probe

This protocol describes the conjugation of the this compound to a primary amine-containing fluorophore.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., Alexa Fluor 488-amine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)

  • Purification column (e.g., SEC or dialysis equipment)[4]

Procedure:

  • Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Do not store this solution, as the PFP ester is susceptible to hydrolysis.

  • Prepare Fluorophore Solution: Dissolve the amine-containing fluorophore in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Initiate Conjugation: Add the PFP ester stock solution to the fluorophore solution to achieve a 5- to 10-fold molar excess of the PFP ester. Add the DMSO solution slowly while gently vortexing.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the resulting cyclooctyne-fluorophore conjugate from unreacted reagents using size-exclusion chromatography (SEC) or dialysis.[4] Monitor fractions for fluorescence to collect the final product.

  • Characterization and Storage: Confirm conjugation using mass spectrometry or HPLC. Store the purified conjugate according to the fluorophore manufacturer's recommendations, typically at -20°C.

Protocol 2: Live-Cell Imaging of Glycans via SPAAC

This protocol details the metabolic labeling of cell surface glycans with an azido-sugar, followed by fluorescent labeling with the custom-synthesized cyclooctyne probe.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Purified Cyclooctyne-PEG4-Fluorophore probe (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on a glass-bottom imaging dish and allow them to adhere and grow to 60-80% confluency.[11]

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock into pre-warmed complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for incorporation of the azido-sugar into cell surface glycans.[1]

  • SPAAC Reaction:

    • Prepare the Cyclooctyne-PEG4-Fluorophore probe in pre-warmed complete culture medium to a final concentration of 20-50 µM.[1]

    • Wash the azide-labeled cells twice with warm PBS.

    • Add the probe solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

  • Washing and Counterstaining:

    • Wash the cells three times with warm PBS to remove any unreacted probe.

    • If desired, incubate cells with a nuclear counterstain like Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Wash the cells once more with PBS.

  • Imaging:

    • Replace the PBS with pre-warmed imaging medium.

    • Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualized Workflows and Mechanisms

Visual representations of the experimental workflow and underlying chemical reaction provide a clear overview of the process.

G cluster_0 Stage 1: Probe Synthesis cluster_1 Stage 2: Live-Cell Imaging A 1. Dissolve PFP Ester Reagent & Amine-Fluorophore B 2. Mix and Incubate (Amide Bond Formation) A->B C 3. Purify Conjugate (SEC or Dialysis) B->C D Cyclooctyne-Fluorophore Probe C->D F 5. Add Cyclooctyne-Fluorophore Probe (SPAAC Reaction) D->F Use in Stage 2 E 4. Culture Cells with Azide Precursor (e.g., Ac₄ManNAz) E->F G 6. Wash to Remove Excess Probe F->G H 7. Image with Fluorescence Microscope G->H

Caption: Experimental workflow from probe synthesis to imaging.

G cluster_main Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product R1_N3 Biomolecule-Azide plus + Fluor_Alkyne Fluorophore-Cyclooctyne Triazole Labeled Biomolecule (Stable Triazole Linkage) plus->Triazole [3+2] Cycloaddition (Copper-Free, Bioorthogonal)

Caption: The mechanism of the SPAAC bioorthogonal reaction.

This compound is a powerful and versatile reagent for creating custom probes for live-cell imaging. Its stable PFP ester allows for efficient and reliable conjugation to a wide range of reporter molecules, while the cyclooctyne moiety enables highly specific, copper-free labeling of azide-tagged biomolecules in their native cellular environment. The protocols and data provided herein offer a practical framework for researchers to successfully apply this technology to visualize and understand complex biological processes.

References

Application Notes and Protocols for Peptide Conjugation with Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to other molecules is a cornerstone of modern chemical biology and drug development. This process allows for the creation of sophisticated bioconjugates with tailored properties for a variety of applications, including targeted drug delivery, in vivo imaging, and diagnostics. The Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for the efficient and specific labeling of peptides.

This linker possesses two key reactive groups:

  • Pentafluorophenyl (PFP) Ester: This amine-reactive group forms a stable amide bond with the N-terminal α-amine or the ε-amine of lysine (B10760008) residues on a peptide. PFP esters are known for their high reactivity and greater resistance to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2]

  • Cyclooctyne (B158145): This strained alkyne enables copper-free "click chemistry" through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[3] This bioorthogonal reaction is highly specific and can be performed in complex biological environments without interfering with native cellular processes.[4]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the linker and the resulting peptide conjugate, which can improve solubility and reduce non-specific binding.[4]

This document provides a detailed, step-by-step guide for the conjugation of peptides with this compound, subsequent purification and characterization, and the application of the resulting peptide-cyclooctyne conjugate in a SPAAC reaction.

Reaction Principle

The overall process involves a two-step reaction scheme. First, the PFP ester of the linker reacts with a primary amine on the peptide to form a stable amide bond. This results in a peptide functionalized with a cyclooctyne group. This modified peptide can then be reacted with any azide-containing molecule (e.g., a fluorophore, a drug molecule, or a surface) via a SPAAC reaction to form a stable triazole linkage.

G cluster_0 Step 1: PFP Ester-Amine Reaction cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Peptide Peptide (with primary amine) Conjugate1 Peptide-PEG4-Cyclooctyne (Conjugate) Peptide->Conjugate1 pH 7.2-8.5 Linker This compound Linker->Conjugate1 Final_Product Final Bioconjugate (Peptide-PEG4-Triazole-Molecule) Conjugate1->Final_Product Bioorthogonal Azide (B81097) Azide-modified Molecule (e.g., Fluorophore, Drug) Azide->Final_Product

Figure 1: Overall reaction scheme for peptide conjugation and subsequent SPAAC reaction.

Experimental Protocols

Part 1: Conjugation of Peptide with this compound

This protocol details the reaction between the PFP ester and the primary amines of a peptide.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Characterization equipment: Mass spectrometer (e.g., LC-MS or MALDI-TOF)

Protocol:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4] If the peptide has poor aqueous solubility, a small amount of an organic co-solvent like DMF or DMSO (up to 10% v/v) can be added.[3]

  • PFP Ester Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution.[3] PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and minimize exposure to air.[5]

  • Conjugation Reaction:

    • Add the desired molar excess of the PFP ester stock solution to the peptide solution. A 5- to 20-fold molar excess of the PFP ester over the peptide is a good starting point.[4] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring or agitation.[1] The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for 30 minutes at room temperature to ensure all unreacted PFP ester is hydrolyzed.[3]

Quantitative Data Summary:

ParameterRecommended RangeNotesCitation
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[4]
Reaction Buffer100 mM Sodium Bicarbonate or PBSpH should be between 8.0 and 8.5 for optimal reactivity. Avoid amine-containing buffers.[1]
PFP Ester Molar Excess5-20 foldThe optimal ratio depends on the peptide and should be determined empirically.[4]
Reaction TemperatureRoom Temperature or 4°C4°C can be used for sensitive peptides, but the reaction time may need to be extended.[1]
Reaction Time1-4 hours (RT) or overnight (4°C)Monitor reaction progress by LC-MS if possible.[1]
Quenching Reagent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.[4]
Part 2: Purification and Characterization of the Peptide-Cyclooctyne Conjugate

Purification by RP-HPLC:

Reversed-phase HPLC is the method of choice for purifying the peptide-cyclooctyne conjugate from unreacted peptide, excess linker, and other impurities.

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate. The conjugate will typically have a longer retention time than the unconjugated peptide due to the addition of the hydrophobic cyclooctyne and PEG linker.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm. The cyclooctyne group (specifically DBCO) has a characteristic absorbance around 309 nm which can also be used for monitoring.[6]

  • Fraction Collection: Collect the peak corresponding to the desired conjugate.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified peptide-cyclooctyne conjugate as a powder.

Characterization by Mass Spectrometry:

Mass spectrometry is used to confirm the identity and purity of the conjugate.

  • LC-MS: This technique couples liquid chromatography with mass spectrometry, allowing for the separation and mass determination of the components in the reaction mixture. It is an excellent tool for monitoring the reaction progress and confirming the mass of the final product.

  • MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another powerful technique for determining the molecular weight of the peptide conjugate with high accuracy.[7]

Expected Mass Shift:

The expected mass of the conjugate can be calculated by adding the molecular weight of the this compound minus the mass of the pentafluorophenol (B44920) leaving group to the molecular weight of the peptide.

Part 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the purified peptide-cyclooctyne conjugate and an azide-modified molecule.

Materials:

  • Purified peptide-cyclooctyne conjugate

  • Azide-modified molecule of interest (e.g., azide-fluorophore, azide-drug)

  • Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer. Avoid buffers containing sodium azide if the azide is not the intended reactant.[4]

  • Purification and characterization equipment as described in Part 2.

Protocol:

  • Reagent Preparation:

    • Dissolve the purified peptide-cyclooctyne conjugate in the Reaction Buffer.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • SPAAC Reaction:

    • Mix the peptide-cyclooctyne conjugate and the azide-modified molecule in the Reaction Buffer. A slight molar excess (1.5-3 fold) of one component can be used to drive the reaction to completion.[4]

    • Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight or at 37°C for a shorter duration to increase the reaction rate.[5]

  • Purification and Characterization:

    • Purify the final bioconjugate using RP-HPLC as described in Part 2. The retention time of the final conjugate will be different from the starting peptide-cyclooctyne conjugate.

    • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Quantitative Data Summary for SPAAC Reaction:

ParameterRecommended RangeNotesCitation
Reactant Molar Ratio1:1 to 1:3 (Peptide-Cyclooctyne : Azide)A slight excess of one reactant can improve yield.[4]
Reaction BufferPBS, pH 7.4Ensure the buffer is free of extraneous azides.[4]
Reaction Temperature4°C to 37°CHigher temperatures can increase the reaction rate.[5]
Reaction Time2-12 hoursCan be adjusted based on temperature and reactant concentrations.[5]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the complete experimental workflow from peptide conjugation to the final bioconjugate.

G start Start peptide_prep Prepare Peptide Solution (1-10 mg/mL in Reaction Buffer pH 8.0-8.5) start->peptide_prep pfp_prep Prepare PFP Ester Stock Solution (10-100 mM in anhydrous DMSO/DMF) start->pfp_prep conjugation PFP Ester-Amine Conjugation (RT, 1-4h or 4°C, overnight) peptide_prep->conjugation pfp_prep->conjugation quench Quench Reaction (Tris-HCl) conjugation->quench purify1 Purify Peptide-Cyclooctyne (RP-HPLC) quench->purify1 char1 Characterize Conjugate (LC-MS / MALDI-TOF) purify1->char1 spaac_prep Prepare Peptide-Cyclooctyne and Azide-Molecule Solutions char1->spaac_prep spaac SPAAC Reaction (RT, 2-12h) spaac_prep->spaac purify2 Purify Final Bioconjugate (RP-HPLC) spaac->purify2 char2 Characterize Final Product (LC-MS / MALDI-TOF) purify2->char2 end End char2->end

Figure 2: Experimental workflow for peptide conjugation with this compound.

Example Application: Cellular Imaging of a Target Receptor

Peptide-cyclooctyne conjugates are valuable tools for cellular imaging. For instance, a peptide that specifically binds to a cell surface receptor can be conjugated to a fluorophore to visualize the receptor's localization and trafficking.

G Peptide_Fluor Peptide-Fluorophore Conjugate Binding Specific Binding Peptide_Fluor->Binding Cell Live Cell Receptor Target Receptor (on cell surface) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Imaging Fluorescence Microscopy Endosome->Imaging Visualize

Figure 3: Signaling pathway for cellular imaging using a peptide-fluorophore conjugate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of PFP ester. 2. Incorrect pH of reaction buffer. 3. Insufficient molar excess of PFP ester. 4. Presence of primary amines in the buffer.1. Use anhydrous DMSO/DMF and prepare the PFP ester solution immediately before use. 2. Ensure the reaction buffer pH is between 8.0 and 8.5. 3. Increase the molar excess of the PFP ester. 4. Use a non-amine-containing buffer like PBS or sodium bicarbonate.
Multiple Products Observed by HPLC/MS 1. Labeling at multiple sites (N-terminus and lysine residues). 2. Peptide degradation.1. This is expected if the peptide has multiple primary amines. If single labeling is desired, consider site-specific protection of amines or using a peptide with a single primary amine. 2. Ensure the reaction and purification conditions are not too harsh for the peptide.
No SPAAC Reaction 1. Inactive peptide-cyclooctyne conjugate. 2. Inactive azide-modified molecule. 3. Presence of interfering substances in the buffer.1. Confirm the mass of the peptide-cyclooctyne conjugate by MS. 2. Verify the integrity of the azide-modified molecule. 3. Ensure the buffer is clean and does not contain substances that could react with the cyclooctyne or azide.

Conclusion

The use of this compound provides a robust and efficient method for the site-specific or non-specific labeling of peptides. The enhanced stability of the PFP ester and the bioorthogonality of the SPAAC reaction make this linker a versatile tool for a wide range of applications in research and drug development. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can successfully synthesize and utilize peptide-cyclooctyne conjugates for their specific needs.

References

Application Notes and Protocols for Protein Purification Utilizing Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation is rapidly advancing, enabling the creation of sophisticated biomolecules for research, diagnostics, and therapeutic applications. Antibody-drug conjugates (ADCs), for instance, represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker technology connecting these two components is critical for the stability, efficacy, and safety of the ADC.

Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for a two-step bioconjugation strategy. It features a pentafluorophenyl (PFP) ester for amine-reactive conjugation and a cyclooctyne (B158145) group for bioorthogonal click chemistry. The PFP ester reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.

The cyclooctyne moiety enables a highly specific and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications. The PEG4 spacer enhances solubility and reduces steric hindrance. This application note provides detailed protocols for the labeling of proteins with this compound and their subsequent purification.

Data Presentation

The following tables provide representative data for the labeling of a monoclonal antibody (mAb) with this compound and the subsequent conjugation to an azide-containing payload to form an ADC. The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs.

Table 1: Labeling of a Monoclonal Antibody with this compound

ParameterValueMethod of Analysis
Molar Excess of Linker5-fold-
Protein Concentration10 mg/mLUV-Vis Spectroscopy
Reaction Time2 hours-
Reaction Temperature4°C-
Average Linker-to-Antibody Ratio3.8Mass Spectrometry
Protein Recovery>95%Size-Exclusion Chromatography

Table 2: Drug-to-Antibody Ratio (DAR) Determination of the Final ADC

DAR SpeciesRelative Abundance (%)Method of Analysis
DAR 0 (unconjugated mAb)5Hydrophobic Interaction Chromatography (HIC)
DAR 225Hydrophobic Interaction Chromatography (HIC)
DAR 460Hydrophobic Interaction Chromatography (HIC)
DAR 610Hydrophobic Interaction Chromatography (HIC)
Average DAR 3.8 Calculation from HIC peak areas

Experimental Protocols

Protocol 1: Labeling of a Monoclonal Antibody with this compound

This protocol describes the covalent attachment of the cyclooctyne linker to a monoclonal antibody by targeting primary amines on lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.

    • Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The PFP ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved this compound to the mAb solution.

    • Gently mix the reaction and incubate for 1-2 hours at 4°C or 30 minutes at room temperature. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Purification of the Labeled Antibody:

    • Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration using a standard protein assay (e.g., BCA or UV-Vis at 280 nm).

    • Assess the degree of labeling using mass spectrometry to determine the average number of cyclooctyne linkers per antibody.

Protocol 2: Purification of the Cyclooctyne-Labeled Antibody via SPAAC and Size-Exclusion Chromatography

This protocol describes the conjugation of the cyclooctyne-labeled antibody to an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye) and the subsequent purification of the final conjugate.

Materials:

  • Cyclooctyne-labeled monoclonal antibody

  • Azide-containing payload (e.g., azide-drug)

  • Reaction buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system and column suitable for antibody purification

  • Mobile phase for SEC (e.g., PBS, pH 7.4)

Procedure:

  • SPAAC Reaction:

    • To the purified cyclooctyne-labeled antibody, add a 1.5- to 3-fold molar excess of the azide-containing payload.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS if desired.

  • Purification of the Final Conjugate:

    • After the reaction is complete, purify the antibody conjugate from excess payload and other small molecules using a desalting column for an initial buffer exchange and removal of the bulk of unreacted payload.

    • For higher purity and to separate any aggregated protein, perform size-exclusion chromatography (SEC).

    • Inject the sample onto an SEC column equilibrated with the desired formulation buffer.

    • Collect the fractions corresponding to the monomeric antibody conjugate.

  • Characterization of the Final Conjugate:

    • Determine the final protein concentration.

    • Analyze the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the purity and aggregation level by SEC.

Visualizations

G cluster_labeling Step 1: Antibody Labeling with Cyclooctyne Linker cluster_conjugation Step 2: SPAAC Conjugation and Purification mAb Monoclonal Antibody (mAb) in Amine-Free Buffer reaction1 Incubate (e.g., 2h at 4°C) mAb->reaction1 linker This compound (dissolved in DMSO) linker->reaction1 purification1 Purification: Desalting Column (removes excess linker) reaction1->purification1 labeled_mAb Cyclooctyne-Labeled mAb purification1->labeled_mAb reaction2 SPAAC Reaction (e.g., 12h at RT) labeled_mAb->reaction2 azide_payload Azide-Containing Payload (e.g., Drug, Fluorophore) azide_payload->reaction2 purification2 Purification: Size-Exclusion Chromatography (removes excess payload and aggregates) reaction2->purification2 final_adc Final Antibody Conjugate (ADC) purification2->final_adc

Caption: Experimental workflow for protein labeling and conjugation.

G cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Receptor (e.g., HER2) adc->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization lysosome Lysosome endocytosis->lysosome 3. Trafficking drug_release Linker Cleavage & Drug Release lysosome->drug_release 4. Degradation drug Active Drug drug_release->drug dna_damage DNA Damage drug->dna_damage 5. Target Engagement apoptosis Apoptosis dna_damage->apoptosis 6. Cell Death

Caption: Mechanism of action for a typical antibody-drug conjugate.

Application Notes and Protocols for Drug-Linker Conjugate Synthesis with Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined antibody-drug conjugates (ADCs) is a critical aspect of modern therapeutic development. The choice of linker plays a pivotal role in the stability, efficacy, and pharmacokinetic profile of an ADC.[1][2] Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional, non-cleavable linker designed for a two-step conjugation strategy, offering precise control over drug placement and stoichiometry.[3]

This linker features a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with amine-containing payloads and a cyclooctyne (B158145) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified antibodies.[] The PFP ester provides greater hydrolytic stability compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous media.[5][6] The PEG4 spacer enhances solubility and reduces aggregation of the resulting conjugate.

These application notes provide detailed protocols for the synthesis of drug-linker conjugates and their subsequent conjugation to antibodies using this compound.

Data Presentation

The efficiency of the two-step conjugation process is highly dependent on the molar ratios of the reactants. The following tables provide expected outcomes based on typical experimental conditions.

Table 1: Expected Efficiency of Drug-Linker Formation

Molar Ratio (this compound : Amine-Drug)Expected Conjugation Efficiency
1:1> 85%
1.5:1> 95%
2:1> 99%

Note: Efficiency can be influenced by the specific drug's reactivity and solubility.

Table 2: Expected Drug-to-Antibody Ratio (DAR) based on Molar Ratio of Cyclooctyne-Drug to Azide-Antibody

Molar Ratio (Cyclooctyne-Drug : Azide-Antibody)Expected Average DAR
2:11.5 - 2.0
4:13.0 - 3.8
8:16.0 - 7.5

Note: The final DAR is dependent on the number of available azide (B81097) groups on the antibody and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Cyclooctyne-Drug Conjugate

This protocol details the reaction of this compound with an amine-containing drug payload.

Materials:

  • This compound

  • Amine-containing drug payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Dissolve the Amine-Drug: Dissolve the amine-containing drug payload in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve the Linker: In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

  • Reaction Setup: In a clean, dry reaction vessel, add the dissolved amine-drug.

  • Add Base: Add 2-3 equivalents of DIPEA to the amine-drug solution to facilitate the reaction.

  • Initiate Reaction: Slowly add the desired molar equivalent of the dissolved this compound to the amine-drug solution while stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the cyclooctyne-drug conjugate using reverse-phase HPLC.

  • Characterization: Characterize the purified product by mass spectrometry to confirm the identity and purity of the conjugate.

Protocol 2: Conjugation of Cyclooctyne-Drug to Azide-Modified Antibody (SPAAC)

This protocol describes the copper-free click chemistry reaction between the cyclooctyne-drug conjugate and an azide-functionalized antibody.

Materials:

  • Purified cyclooctyne-drug conjugate

  • Azide-modified antibody (in a suitable buffer such as PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Prepare Antibody Solution: Prepare the azide-modified antibody in a reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare Cyclooctyne-Drug Solution: Dissolve the purified cyclooctyne-drug conjugate in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Initiate Conjugation: Add the desired molar excess (typically 2-8 equivalents per antibody) of the cyclooctyne-drug stock solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours or at 4°C for 12-24 hours. The reaction can be gently agitated.

  • Purification: Remove unreacted cyclooctyne-drug and any aggregates by SEC or HIC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[2]

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.

    • Confirmation: Confirm the successful conjugation and determine the distribution of drug-loaded species using mass spectrometry.[7]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody-Drug Conjugation (SPAAC) Amine-Drug Amine-Drug Reaction1 Amine-PFP Ester Reaction Amine-Drug->Reaction1 Linker Cyclooctyne-O-amido- PEG4-PFP Ester Linker->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 Cyclooctyne-Drug Cyclooctyne-Drug Conjugate Purification1->Cyclooctyne-Drug Reaction2 SPAAC Reaction Cyclooctyne-Drug->Reaction2 Azide-Antibody Azide-Antibody Azide-Antibody->Reaction2 Purification2 SEC/HIC Purification Reaction2->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Experimental workflow for two-step ADC synthesis.

logical_relationship Linker This compound PFP_Ester PFP Ester Moiety Linker->PFP_Ester Cyclooctyne Cyclooctyne Moiety Linker->Cyclooctyne PEG4 PEG4 Spacer Linker->PEG4 Amide_Bond Stable Amide Bond PFP_Ester->Amide_Bond reacts with Triazole_Ring Stable Triazole Ring Cyclooctyne->Triazole_Ring reacts with ADC Final ADC PEG4->ADC improves solubility Amine_Drug Amine-Containing Drug Amine_Drug->Amide_Bond Azide_Antibody Azide-Modified Antibody Azide_Antibody->Triazole_Ring Amide_Bond->ADC Triazole_Ring->ADC

Caption: Logical relationship of linker components and reactions.

References

Troubleshooting & Optimization

Cyclooctyne-O-amido-PEG4-PFP ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctyne-O-amido-PEG4-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a non-cleavable ADC (Antibody-Drug Conjugate) linker with a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] It is a click chemistry reagent containing a cyclooctyne (B158145) group, which can react with azide-containing molecules through a copper-free click reaction.[1] The pentafluorophenyl (PFP) ester end is reactive towards primary and secondary amines, forming stable amide bonds.[4][5] This makes it ideal for conjugating molecules to proteins, antibodies, or other biomolecules.

Q2: What are the recommended storage conditions for this compound?

A2: PFP esters are moisture-sensitive.[4][5] For long-term stability, it is recommended to store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.

Q3: Can I prepare stock solutions of this reagent for later use?

A3: It is strongly advised to prepare solutions of PFP esters immediately before use.[4][5] Due to their susceptibility to hydrolysis, especially in the presence of moisture, preparing stock solutions for storage is not recommended as the ester will degrade into a non-reactive carboxylic acid.[4]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 10 mM. Other recommended anhydrous organic solvents for PFP esters include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[6] While the PEG linker enhances the water solubility of the final conjugate, the reagent itself is not readily soluble in aqueous solutions and requires initial dissolution in an organic solvent.[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during experiments with this compound.

Problem 1: The reagent is not dissolving in my chosen solvent.
  • Possible Cause: The solvent may not be appropriate, or it may not be anhydrous. PFP esters are sensitive to moisture, which can lead to hydrolysis and the formation of less soluble byproducts.

  • Solution:

    • Ensure you are using a recommended anhydrous organic solvent such as DMSO, DMF, or DCM.[6]

    • If dissolution is slow, gentle warming and vortexing may help. For PEGylated compounds, mild heating can sometimes improve the rate of dissolution.

    • Confirm the quality and dryness of your solvent. Using a fresh bottle of anhydrous solvent is recommended.

Problem 2: After adding the dissolved reagent to my aqueous reaction buffer, a precipitate forms.
  • Possible Cause: The final concentration of the organic solvent in the aqueous buffer may be too high, causing the reagent or the biomolecule to precipitate. While the PEG linker improves the water solubility of the final conjugate, the initial reagent may have limited solubility in mixed aqueous/organic solutions.

  • Solution:

    • Add the PFP ester solution slowly to the biomolecule solution while stirring to ensure rapid and even dispersion.

    • Keep the final concentration of the organic co-solvent (e.g., DMSO, DMF) in the reaction mixture low, typically between 5-10%.

    • If the biomolecule is prone to aggregation, including 5-10% DMSO or DMF in the buffer from the start may improve its solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and the general solubility of related compounds.

CompoundSolventConcentration/Observation
This compoundDMSO10 mM
General PEG PFP EstersDMSO, DMF, ACNRecommended for initial dissolution at concentrations of 10-100 mM before dilution into reaction buffer.
General PEG DerivativesDCM, Chloroform, Toluene, AlcoholsGenerally soluble, with solubility sometimes improving with gentle heating.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable reaction buffer (e.g., 50-100 mM PBS, borate, or carbonate/bicarbonate buffer) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[4]

    • The final protein concentration should typically be between 0.5-5 mg/mL.

    • If the protein has low aqueous solubility, consider adding 5-10% DMSO or DMF to the buffer.

  • Prepare the PFP Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Slowly add the PFP ester solution to the protein solution while gently stirring.

    • The molar ratio of PFP ester to the protein's free amines should be optimized, but a starting point of 2:1 to 10:1 is common.

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.

  • Quenching and Purification:

    • (Optional) If necessary, quench any unreacted PFP ester by adding a buffer containing primary amines, such as Tris.

    • Remove excess, unreacted reagent by dialysis or size-exclusion chromatography (e.g., a desalting column).[5]

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (0.5-5 mg/mL in amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Add PFP ester to protein solution, stir 1-4h at RT or overnight at 4°C) prep_protein->conjugation prep_pfp Prepare PFP Ester Solution (10-100 mM in anhydrous DMSO/DMF) prep_pfp->conjugation quench Quench Reaction (Optional) (Add Tris buffer) conjugation->quench purify Purify Conjugate (Dialysis or SEC) quench->purify

Caption: Workflow for protein conjugation using this compound.

troubleshooting_logic Solubility Troubleshooting Logic action_node action_node start Solubility Issue? is_initial_dissolution Initial Dissolution? start->is_initial_dissolution is_anhydrous Solvent Anhydrous? is_initial_dissolution->is_anhydrous Yes precipitate_in_buffer Precipitate in Buffer? is_initial_dissolution->precipitate_in_buffer No check_solvent Use Anhydrous DMSO or DMF is_anhydrous->check_solvent No end_success Success is_anhydrous->end_success Yes check_solvent->end_success check_concentration Solvent % > 10%? precipitate_in_buffer->check_concentration Yes reduce_concentration Reduce Organic Solvent % check_concentration->reduce_concentration Yes add_slowly Add Reagent Slowly with Stirring check_concentration->add_slowly No reduce_concentration->end_success add_slowly->end_success

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Cyclooctyne-O-amido-PEG4-PFP ester during experimental procedures.

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing unwanted hydrolysis of the pentafluorophenyl (PFP) ester.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Degraded PFP ester due to hydrolysis: The PFP ester is moisture-sensitive and can hydrolyze over time if not stored or handled properly.[1][2]- Proper Storage: Always store the reagent at -20°C in a tightly sealed container with a desiccant.[1][2] - Fresh Solutions: Prepare solutions of the PFP ester immediately before use.[1][2] Do not prepare stock solutions for long-term storage as the ester will degrade.[1][2] - Quality Check: If you suspect degradation, it is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[1]
Suboptimal reaction pH: The pH of the reaction buffer is critical. While the optimal pH for amine coupling is 7.2-8.5, higher pH values significantly increase the rate of PFP ester hydrolysis.[1][3]- pH Optimization: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling while minimizing hydrolysis.[1][3]
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester.[2]- Use Amine-Free Buffers: Employ non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1]
Inconsistent Results Between Experiments Introduction of moisture: PFP esters are highly susceptible to moisture.[1][2] Inconsistent exposure to atmospheric moisture can lead to variable levels of hydrolysis.- Use Anhydrous Solvents: Dissolve the PFP ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1] - Equilibrate Before Opening: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][4] - Work Quickly: Minimize the time the reagent is exposed to the atmosphere.
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions that may be used during extraction or purification steps.[1]- Avoid Basic Aqueous Washes: If possible, avoid washing steps with aqueous basic solutions like sodium bicarbonate.[1] - Perform Washes Quickly and Cold: If an aqueous wash is necessary, perform it rapidly with cold solutions and immediately proceed to the next step.[1] - Consider Non-Aqueous Methods: If the product is stable, consider non-aqueous purification methods like silica (B1680970) gel chromatography.[1]

Hydrolysis of PFP Ester

The primary degradation pathway for a PFP ester in an aqueous environment is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is significantly accelerated at a higher pH.[1]

Hydrolysis_Pathway cluster_products reagent This compound products Hydrolyzed Products reagent->products Hydrolysis conditions Aqueous Environment (especially at high pH) water H₂O (Water) acid Cyclooctyne-O-amido-PEG4-Carboxylic Acid pfp Pentafluorophenol

Caption: Base-catalyzed hydrolysis of a PFP ester.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For long-term stability, the PFP ester should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2]

Q2: Can I prepare a stock solution of the PFP ester for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into the non-reactive carboxylic acid.[1]

Q3: What are the best solvents for dissolving the PFP ester?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1]

Q4: What is the optimal pH for conjugation reactions with this PFP ester?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, which will reduce the efficiency of your desired conjugation reaction.[1]

Q5: Are PFP esters more stable than NHS esters?

Yes, PFP esters are known to be more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][5] This increased stability can lead to more efficient and reproducible conjugation reactions, especially in aqueous environments.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general method for labeling a protein with this compound.

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Prepare PFP Ester Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]

  • Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]

  • Quenching (Optional): To quench any unreacted PFP ester, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM and incubated for 30 minutes.[1]

  • Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted PFP ester and byproducts.

Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC

This protocol outlines a method to determine the hydrolytic stability of the PFP ester in a specific buffer.

  • Prepare PFP Ester Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest (e.g., PBS, pH 7.4) at a known concentration and temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[1]

  • Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase and analyze by HPLC. The disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak can be monitored over time.[1]

References

How to improve efficiency of amine labeling with PFP esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine labeling with Pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used for amine labeling?

Pentafluorophenyl (PFP) esters are highly reactive chemical groups used for covalently modifying proteins, peptides, and other biomolecules.[1] The labeling reaction involves a primary amine group on the biomolecule attacking the carbonyl carbon of the PFP ester, forming a stable amide bond and releasing pentafluorophenol (B44920) as a byproduct.[1] PFP esters are often preferred over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[2][3][4][5][6][7]

Q2: What are the primary targets for PFP ester labeling on a protein?

PFP esters primarily react with the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein.[1][8] For the reaction to occur, these amine groups must be in a deprotonated state.[1][8]

Q3: My labeling efficiency is low. What are the possible causes and solutions?

Low labeling efficiency is a common issue that can arise from several factors. The following troubleshooting guide outlines potential causes and recommended solutions.

Troubleshooting Guide: Low Labeling Efficiency

Possible Cause Recommended Solution
Hydrolyzed PFP Ester Reagent PFP esters are sensitive to moisture.[3][6][7][9][10][11] It is crucial to use a fresh, high-quality reagent and dissolve it in an anhydrous solvent like DMF or DMSO immediately before use.[3][6][7][9][10][11] Avoid preparing stock solutions for long-term storage.[3][6][7][9] Ensure the vial is warmed to room temperature before opening to prevent condensation.[3][6][7][10][11]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester, reducing labeling efficiency.[3][5][6][7][10][11][12] Use amine-free buffers like phosphate, bicarbonate, borate, or HEPES.[3][4][5][11] If necessary, perform a buffer exchange via dialysis or desalting.[3][6][7][10]
Suboptimal Reaction pH The optimal pH for amine labeling with PFP esters is typically between 7.2 and 8.5.[4][9][10] At a lower pH, the amino groups are protonated and less nucleophilic, leading to a slower reaction.[5] At a pH above 8.5, the rate of PFP ester hydrolysis increases significantly, which can reduce the amount of active reagent available for labeling.[4][5][9]
Insufficient Molar Excess of PFP Ester A sufficient molar excess of the PFP ester reagent over the amine-containing molecule is necessary to drive the reaction to completion. A common starting point is a 10- to 50-fold molar excess.[5][10] However, the optimal ratio may need to be determined empirically.[10] For some applications, a molar ratio of 2:1 to 10:1 (PFP ester to free amine) may be sufficient.[4]
Low Reaction Temperature or Short Incubation Time Labeling reactions are often performed at room temperature for 1-4 hours or at 4°C overnight for more sensitive biomolecules.[4] If labeling is inefficient, consider increasing the incubation time or temperature.[5] For example, incubating at 37°C for 30 minutes can be an alternative.[3]
Poor Solubility of Reagents If the PFP ester or the biomolecule has poor solubility in the reaction buffer, this can hinder the reaction. Adding a small amount of an organic co-solvent like DMSO or DMF (5-10%) can improve solubility.[4]

Experimental Protocols

General Protocol for PFP Ester Labeling of a Protein

This protocol is a general guideline and may require optimization for your specific protein and PFP ester reagent.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-5 mg/mL.[1][3][4]

    • If necessary, perform a buffer exchange to remove any interfering substances.[3][6][7][10]

  • Prepare the PFP Ester Solution:

    • Allow the vial of the PFP ester reagent to warm to room temperature before opening to prevent moisture condensation.[3][6][7][10][11]

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3][4][6][7]

  • Initiate the Labeling Reaction:

    • Add the PFP ester solution to the protein solution to achieve the desired molar excess (e.g., 5-15 fold excess for an antibody).[8]

    • The final concentration of the organic solvent should ideally be less than 10%.[10]

  • Incubate the Reaction:

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.[4][8] Alternative conditions such as 37°C for 30 minutes can also be used.[3]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris, to a final concentration of 20-50 mM.[1][11] Incubate for 15-30 minutes to consume any unreacted PFP ester.[1]

  • Purify the Labeled Protein:

    • Remove unreacted PFP ester and byproducts by dialysis or using a desalting column.[1][3][8]

Data Presentation

Comparison of PFP and NHS Esters
FeaturePFP EstersNHS Esters
Reactivity towards Aminolysis Higher, faster reaction kinetics.[2]Lower.[2]
Resistance to Hydrolysis More resistant to hydrolysis in aqueous solutions.[2][3][4][6][7]More susceptible to hydrolysis, especially at higher pH.[2][13]
Side Reactions Minimal side reactions reported.[2]Potential for ring-opening of the succinimide (B58015) ring.[2]
Recommended Reaction Conditions for PFP Ester Labeling
ParameterRecommended RangeNotes
pH 7.2 - 8.5[4][9][10]Lower pH decreases amine reactivity; higher pH increases hydrolysis of the ester.[4][5][9]
Temperature 4°C to 37°C[3][4][6]Lower temperatures may be needed for sensitive biomolecules.[4]
Incubation Time 30 minutes to overnight[3][4][6]Depends on temperature and reactivity of the specific amine.
Molar Excess of PFP Ester 2:1 to 50:1 (ester:amine)[4][10]Optimal ratio should be determined empirically.[10]
Solvent Anhydrous DMSO or DMF[3][6][7][9][10]For dissolving the PFP ester reagent.

Visualizations

AmineLabeling PFP_Ester PFP Ester (R-CO-OPFP) Reaction_Complex Tetrahedral Intermediate PFP_Ester->Reaction_Complex Nucleophilic Attack Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Reaction_Complex Amide_Bond Stable Amide Bond (Protein-NH-CO-R) Reaction_Complex->Amide_Bond Elimination PFP_leaving_group Pentafluorophenol (HO-PFP) Reaction_Complex->PFP_leaving_group

Caption: Reaction mechanism of amine labeling with a PFP ester.

TroubleshootingWorkflow Start Low Labeling Efficiency Check_Reagent Is the PFP ester reagent fresh and handled properly? Start->Check_Reagent Check_Buffer Is the reaction buffer free of primary amines? Check_Reagent->Check_Buffer Yes Use_Fresh_Reagent Use fresh reagent and an anhydrous solvent. Check_Reagent->Use_Fresh_Reagent No Check_pH Is the reaction pH within the optimal range (7.2-8.5)? Check_Buffer->Check_pH Yes Change_Buffer Use an amine-free buffer (e.g., PBS, Borate). Check_Buffer->Change_Buffer No Check_Molar_Ratio Is the molar ratio of PFP ester to amine sufficient? Check_pH->Check_Molar_Ratio Yes Adjust_pH Adjust pH to 7.2-8.5. Check_pH->Adjust_pH No Check_Conditions Are the reaction time and temperature adequate? Check_Molar_Ratio->Check_Conditions Yes Increase_Molar_Ratio Increase the molar excess of the PFP ester. Check_Molar_Ratio->Increase_Molar_Ratio No Success Labeling Efficiency Improved Check_Conditions->Success Yes Optimize_Conditions Increase incubation time or temperature. Check_Conditions->Optimize_Conditions No Use_Fresh_Reagent->Check_Buffer Change_Buffer->Check_pH Adjust_pH->Check_Molar_Ratio Increase_Molar_Ratio->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Avoiding aggregation during antibody conjugation with Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid antibody aggregation during conjugation with Cyclooctyne-O-amido-PEG4-PFP ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used for antibody conjugation?

This compound is a bioconjugation reagent used to introduce a cyclooctyne (B158145) moiety onto an antibody.[1][2] It is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific attachment of molecules containing an azide (B81097) group.[1] The PFP (pentafluorophenyl) ester group reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a stable amide bond.[3][4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters as they are less susceptible to hydrolysis, which can lead to more efficient conjugation reactions.[3][4] The integrated PEG4 spacer helps to increase the hydrophilicity of the linker, which can reduce the risk of aggregation that is sometimes associated with hydrophobic linker reagents.[5]

Q2: My antibody solution becomes cloudy or shows visible precipitates after adding the this compound. What is causing this aggregation?

Antibody aggregation during conjugation can be triggered by several factors:

  • High Molar Excess of the PFP Ester: Using a large molar excess of the cyclooctyne reagent can lead to extensive and uncontrolled modification of the antibody surface, which may result in aggregation.[5] Some studies have shown that a molar ratio of a related DBCO reagent to the antibody above 5 can lead to precipitation.[5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining antibody stability.[5] Deviations from the optimal pH range for your specific antibody can lead to conformational changes and subsequent aggregation.[6]

  • High Antibody Concentration: Performing the conjugation at a high antibody concentration increases the likelihood of intermolecular interactions, which can promote aggregation.[5]

  • Hydrophobic Nature of the Reagent: Although the PEG4 spacer improves hydrophilicity, the cyclooctyne group itself can have some hydrophobic character, which may contribute to aggregation if not properly managed.

  • Presence of Organic Solvent: The PFP ester is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous antibody solution.[4] A high final concentration of the organic solvent can destabilize the antibody.

Q3: How can I optimize my conjugation reaction to minimize or prevent antibody aggregation?

Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. Below is a summary of recommended starting conditions and optimization strategies.

Table 1: Recommended Starting Conditions and Optimization Strategies for Antibody Conjugation with this compound
ParameterRecommended Starting RangeOptimization Notes & Troubleshooting
Molar Excess of PFP Ester 5-20 foldFor sensitive antibodies or those at low concentrations (<1 mg/mL), a higher excess (20-40 fold) may be necessary for efficient labeling.[5] For more robust antibodies (>1 mg/mL), start with a 10-20 fold excess.[5] If aggregation is observed, reduce the molar excess.
Antibody Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but also increase the risk of aggregation.[5] If you observe aggregation, try reducing the antibody concentration.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the PFP ester.[4] The optimal pH for PFP ester reactions is typically between 7.0 and 8.0.[3]
Reaction Temperature 4°C to Room Temperature (20-25°C)Reactions can be performed overnight at 4°C or for 1-4 hours at room temperature.[3] For sensitive antibodies, a lower temperature for a longer duration is often preferred to minimize aggregation.
Organic Co-solvent (e.g., DMSO, DMF) < 10% (v/v)The PFP ester should be dissolved in a minimal amount of anhydrous organic solvent before being added to the antibody solution.[4] Keep the final concentration of the organic solvent as low as possible to maintain antibody stability.
Additives Sugars (e.g., sucrose, trehalose), Amino Acids (e.g., arginine, glycine), Non-ionic detergents (e.g., Polysorbate 20)For antibodies prone to aggregation, consider adding stabilizing excipients to the reaction buffer. Sugars and amino acids can help to reduce protein-protein interactions. Low concentrations of non-ionic detergents can help to prevent surface-induced aggregation.

Q4: What are the best practices for preparing the reagents and setting up the conjugation reaction?

  • Reagent Handling: this compound is moisture-sensitive.[4] It should be stored at -20°C with a desiccant.[4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

  • PFP Ester Solution Preparation: Dissolve the PFP ester in anhydrous DMSO or DMF immediately before use.[4] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[4]

  • Buffer Preparation: Ensure your reaction buffer is free of primary amines.[4] If your antibody is in a buffer containing Tris or glycine, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation.[4]

  • Reaction Setup: Add the PFP ester solution to the antibody solution slowly while gently stirring or mixing. This helps to avoid localized high concentrations of the reagent and organic solvent, which can trigger aggregation.

Q5: How can I assess whether my antibody has aggregated after the conjugation reaction?

Several analytical techniques can be used to detect and quantify antibody aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric antibody. This is a robust method for quantifying the percentage of aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average hydrodynamic radius and/or polydispersity index (PDI) compared to the unconjugated antibody can indicate aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running the conjugated antibody under non-reducing conditions can reveal high molecular weight bands corresponding to covalent aggregates.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound
  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2) at a concentration of 1-5 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

  • PFP Ester Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved PFP ester to the antibody solution while gently vortexing or stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PFP ester, a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted PFP ester and any small molecule byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).

Protocol 2: Assessment of Antibody Aggregation by Size Exclusion Chromatography (SEC)
  • Instrumentation and Column:

    • Use an HPLC or UHPLC system equipped with a UV detector.

    • Select a size exclusion column suitable for antibody analysis (e.g., Tosoh TSKgel G3000SWxl or equivalent).

  • Mobile Phase:

    • A typical mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8-7.4.

    • For conjugates that may have increased hydrophobicity, adding a small percentage of an organic solvent like isopropanol (B130326) (5-15%) to the mobile phase can help to reduce non-specific interactions with the column matrix.

  • Sample Preparation:

    • Dilute the antibody conjugate and the unconjugated control antibody to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10-20 µL of the sample.

    • Run the chromatography at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.

    • Calculate the percentage of aggregation as: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100.

Protocol 3: Assessment of Antibody Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the antibody conjugate and the unconjugated control antibody to a concentration of 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.22 µm filter.

    • Ensure the sample is free of any visible particulates. If necessary, centrifuge the sample at high speed for 5-10 minutes to pellet any large aggregates.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C).

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.

    • Acquire multiple readings for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the hydrodynamic radius (Z-average) and the polydispersity index (PDI).

    • Compare the Z-average and PDI of the conjugated antibody to the unconjugated control. A significant increase in these values indicates the presence of aggregates.

Protocol 4: Assessment of Antibody Aggregation by SDS-PAGE
  • Sample Preparation:

    • Prepare samples of the conjugated antibody and the unconjugated control.

    • For non-reducing conditions, mix the antibody sample with a non-reducing sample loading buffer (without β-mercaptoethanol or DTT). Do not heat the samples.

    • For reducing conditions, mix the antibody sample with a reducing sample loading buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain.

    • Destain the gel until the protein bands are clearly visible.

  • Data Analysis:

    • Under non-reducing conditions, compare the lane with the conjugated antibody to the unconjugated control. The presence of bands at a higher molecular weight than the intact antibody (which runs at ~150 kDa) is indicative of covalent aggregates.

    • Under reducing conditions, the heavy and light chains should be visible at ~50 kDa and ~25 kDa, respectively. The presence of bands at higher molecular weights could indicate cross-linked chains.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Mix and Incubate (4°C or RT) Antibody->Conjugation PFP_Ester This compound in Anhydrous DMSO/DMF PFP_Ester->Conjugation Purification Purify Conjugate (SEC, Dialysis) Conjugation->Purification Analysis Characterize Conjugate (SEC, DLS, SDS-PAGE) Purification->Analysis Final_Product Purified Antibody Conjugate Analysis->Final_Product

Caption: Workflow for antibody conjugation with this compound.

Troubleshooting_Aggregation Start Aggregation Observed? Check_Molar_Excess Is Molar Excess > 20x? Start->Check_Molar_Excess Yes No_Aggregation No Aggregation Start->No_Aggregation No Reduce_Molar_Excess Reduce Molar Excess (try 5-10x) Check_Molar_Excess->Reduce_Molar_Excess Yes Check_Concentration Is Antibody Conc. > 5 mg/mL? Check_Molar_Excess->Check_Concentration No Reduce_Molar_Excess->Check_Concentration Reduce_Concentration Reduce Antibody Conc. (try 1-2 mg/mL) Check_Concentration->Reduce_Concentration Yes Check_Buffer Is Buffer pH outside 7.0-8.0 or contains amines? Check_Concentration->Check_Buffer No Reduce_Concentration->Check_Buffer Optimize_Buffer Use Amine-Free Buffer (e.g., PBS, pH 7.2) Check_Buffer->Optimize_Buffer Yes Consider_Additives Consider Stabilizing Additives (e.g., Arginine, Sucrose) Check_Buffer->Consider_Additives No Optimize_Buffer->Consider_Additives

Caption: Troubleshooting guide for antibody aggregation during conjugation.

References

Technical Support Center: Cyclooctyne-O-amido-PEG4-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclooctyne-O-amido-PEG4-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction of a PFP ester with a primary amine is between 7.0 and 9.0.[1][2][3] For most protein and peptide conjugations, a pH of 7.2 to 8.5 is recommended.[4] This range ensures that the primary amine groups, such as the ε-amino group of lysine, are sufficiently deprotonated to act as effective nucleophiles while minimizing the hydrolysis of the PFP ester.[5][6]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is critical to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[2][7]

Q3: Which buffers should be avoided during the conjugation reaction?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with your target molecule for reaction with the PFP ester, leading to significantly lower conjugation efficiency.[2][3]

Q4: How does pH affect the stability of the this compound?

A4: The PFP ester is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis increases with higher pH.[1][4] While PFP esters are generally less prone to hydrolysis than N-hydroxysuccinimide (NHS) esters, it is still a competing reaction that can reduce your conjugation yield.[2][3][8][9] Therefore, it is crucial to prepare the PFP ester solution immediately before use and not to store it in an aqueous buffer.[3]

Q5: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

A5: this compound, like many PFP esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][2][3][4] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of protein targets.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Incorrect Buffer pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amine groups on the target molecule.Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4]
Hydrolysis of PFP Ester: The PFP ester has hydrolyzed before it could react with the target molecule. This is more likely at higher pH values and with prolonged incubation in aqueous solutions.Prepare the PFP ester solution in a dry organic solvent (e.g., DMSO, DMF) immediately before adding it to the reaction mixture.[2][3] Avoid preparing stock solutions of the PFP ester in aqueous buffers.
Presence of Competing Amines: The reaction buffer or sample contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.Perform a buffer exchange of your sample into an amine-free buffer such as PBS, HEPES, or borate buffer prior to the reaction.[2][3][6]
Low Reagent Concentration: The concentration of the PFP ester or the target molecule is too low, favoring the hydrolysis of the ester over the bimolecular conjugation reaction.Increase the concentration of your reactants if possible. A 10- to 50-fold molar excess of the PFP ester over the amine-containing protein is a common starting point.[1]
Inconsistent Results Moisture Sensitivity of PFP Ester: The PFP ester reagent has been exposed to moisture, causing it to hydrolyze before use.Store the this compound at -20°C with a desiccant.[1][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]
Impure Target Molecule: The sample containing the target molecule has impurities with reactive amines.Purify your target molecule to >95% purity to avoid side reactions.[10]
Precipitation During Reaction Use of a Hydrophobic Reagent: The addition of the PFP ester, particularly if dissolved in an organic solvent, can cause precipitation of your target molecule.Add the PFP ester solution slowly to the solution of the target molecule while stirring.[4] Ensure the final concentration of the organic solvent is as low as possible (ideally <10%).[1]

Quantitative Data on pH Impact

pHRelative Rate of Amine ConjugationRelative Rate of PFP Ester HydrolysisHalf-life of PFP Ester in Aqueous Solution (Illustrative)
7.0ModerateLowHours
7.5GoodModerate~1-2 Hours
8.0HighIncreased30-60 Minutes
8.5Very HighHigh10-30 Minutes
9.0ExcellentVery HighMinutes

Note: This table provides an illustrative example of the expected trends. The actual rates and half-lives will depend on the specific reaction conditions, including temperature and buffer composition.

Experimental Protocols

General Protocol for Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.5.[2][4]

  • Protein Preparation: Dissolve your amine-containing protein in the prepared reaction buffer at a concentration of 1-10 mg/mL.[7] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[2]

  • PFP Ester Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.[4]

  • Reaction Initiation: Add a calculated molar excess (e.g., 2:1 to 10:1 of PFP ester to free amines) of the dissolved PFP ester to the protein solution while gently stirring.[4]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris buffer to a final concentration of 20-50 mM, and incubate for an additional 30 minutes.[4]

  • Purification: Remove the excess, unreacted PFP ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][4]

Visualizations

Reaction_Pathway Reagents This compound + Target-NH2 Reaction_Conditions pH 7.2 - 8.5 Amine-free buffer Reagents->Reaction_Conditions Reaction Desired_Product Conjugate (Stable Amide Bond) Reaction_Conditions->Desired_Product Desired Pathway Side_Reaction Hydrolysis Reaction_Conditions->Side_Reaction Competing Pathway (Increases with pH) Hydrolyzed_Ester Inactive Carboxylic Acid Side_Reaction->Hydrolyzed_Ester

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Check Buffer pH (7.2 - 8.5?) Start->Check_pH Check_Buffer Check Buffer Composition (Amine-free?) Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Check Reagent Handling (Freshly prepared?) Check_Buffer->Check_Reagent Yes Change_Buffer Buffer Exchange Check_Buffer->Change_Buffer No Success Successful Conjugation Check_Reagent->Success Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Adjust_pH->Start Change_Buffer->Start Prepare_Fresh->Start

Caption: Troubleshooting workflow for low conjugation yield.

pH_Effect_Logic pH_Increase Increase in pH Amine_Deprotonation Increased Amine Deprotonation (R-NH2) pH_Increase->Amine_Deprotonation Ester_Hydrolysis Increased PFP Ester Hydrolysis pH_Increase->Ester_Hydrolysis Conjugation_Rate Increased Conjugation Rate Amine_Deprotonation->Conjugation_Rate Leads to Reagent_Stability Decreased Reagent Stability Ester_Hydrolysis->Reagent_Stability Leads to Optimal_Range Optimal Range pH 7.2 - 8.5 Conjugation_Rate->Optimal_Range Reagent_Stability->Optimal_Range

Caption: Logical relationship of pH effects on the reaction.

References

Validation & Comparative

A Researcher's Guide to Amine-Reactive Cyclooctyne Linkers: Cyclooctyne-O-amido-PEG4-PFP vs. DBCO-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison between two widely used bifunctional linkers in bioconjugation: Cyclooctyne-O-amido-PEG4-PFP ester and DBCO-PEG4-PFP ester. Both reagents are instrumental in the development of complex biomolecules such as antibody-drug conjugates (ADCs), enabling a two-step conjugation strategy that combines amine chemistry with bioorthogonal click chemistry.[1] This comparison focuses on reaction kinetics, stability, and practical considerations to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Both linkers share a common architecture: a pentafluorophenyl (PFP) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins), and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility. Their fundamental difference lies in the bioorthogonal handle: the this compound utilizes a simple, non-activated cyclooctyne (B158145), whereas the DBCO-PEG4-PFP ester employs a dibenzocyclooctyne (DBCO) group, which is significantly activated by ring strain.[1][2]

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of these linkers stems from a sequential, two-step reaction process. This allows for the precise and stable linkage of two different molecules, such as an antibody and a therapeutic payload.

  • Amine Acylation: The PFP ester is a highly efficient amine-reactive group. It readily reacts with nucleophilic primary amines on a biomolecule at a physiological to slightly basic pH, forming a stable and irreversible amide bond.[3][4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After the linker is attached to the first biomolecule, its terminal alkyne (Cyclooctyne or DBCO) is available for a bioorthogonal "click" reaction. This reaction proceeds rapidly and specifically with an azide-modified second molecule without the need for a cytotoxic copper catalyst.[1][2]

The general workflow for this two-step conjugation is illustrated below.

cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Strain-Promoted Click Chemistry (SPAAC) Biomolecule Biomolecule (e.g., Antibody with -NH2) Conjugate1 Intermediate Conjugate (Biomolecule-Linker) Biomolecule->Conjugate1 pH 7.2-8.5 PFP_Linker PFP-PEG4-Alkyne (Cyclooctyne or DBCO) Conjugate1_ref Intermediate Conjugate Azide_Payload Azide-Modified Payload (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Azide_Payload->Final_Conjugate Copper-Free

Caption: General two-step bioconjugation workflow.

Performance Comparison: Kinetics and Stability

The primary distinction in performance between the two linkers is the rate of the SPAAC reaction. The choice of cyclooctyne has a dramatic impact on reaction kinetics, while the PFP ester moiety offers consistent performance in both reagents.

Table 1: Comparison of SPAAC Reaction Kinetics

The reactivity in SPAAC is dictated by the ring strain of the cyclooctyne. DBCO, being a dibenzoannulated and highly strained cyclooctyne, reacts with azides significantly faster than simple, non-activated cyclooctynes.[2][6][7] This makes it a preferred choice for applications requiring rapid conjugation at low concentrations.[6]

ParameterCyclooctyne (Simple)DBCO (Dibenzocyclooctyne)Analysis
Second-Order Rate Constant (k₂) with Benzyl Azide ~2.4 x 10⁻³ M⁻¹s⁻¹[8]~0.6 - 1.0 M⁻¹s⁻¹[6]DBCO exhibits a reaction rate that is several orders of magnitude faster, making it superior for time-sensitive applications or when working with dilute samples.
Ring Strain LowHighThe high ring strain of DBCO is the primary driver of its accelerated reaction kinetics.[2][6]
Hydrophobicity LowerHigherThe two benzene (B151609) rings in DBCO increase its lipophilicity, which can sometimes affect the solubility of the final conjugate.[2]
Steric Profile Smaller, less bulkyLarger, bulkierThe compact nature of the simple cyclooctyne may be advantageous in sterically demanding conjugation scenarios.[2]
Table 2: Performance Characteristics of the PFP Ester Moiety

The PFP ester is an excellent amine-reactive functional group known for its high reactivity and relative stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[3][4][9][10]

ParameterPFP (Pentafluorophenyl) Ester
Target Functional Group Primary and secondary amines (-NH₂)[4]
Optimal Reaction pH 7.2 - 8.5[4][10][11]
Hydrolytic Stability More resistant to spontaneous hydrolysis in aqueous buffers compared to NHS esters, leading to more efficient conjugation reactions.[3][4][9]
Reaction Byproduct Pentafluorophenol (PFP)
Solubility Requires dissolution in an anhydrous organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer.[10]

Decision Guide: Selecting the Right Linker

The choice between this compound and DBCO-PEG4-PFP ester depends on the specific demands of the experiment. The following decision tree highlights key considerations.

Start Start: Choose a Linker Q_Speed Is rapid reaction kinetics critical? Start->Q_Speed Q_Hydrophobicity Is minimizing hydrophobicity a primary concern? Q_Speed->Q_Hydrophobicity No Use_DBCO Use DBCO-PEG4-PFP Ester Q_Speed->Use_DBCO Yes Q_Sterics Is the conjugation site sterically hindered? Q_Hydrophobicity->Q_Sterics No Use_Cyclooctyne Use this compound Q_Hydrophobicity->Use_Cyclooctyne Yes Q_Sterics->Use_DBCO No (Default High Performance) Q_Sterics->Use_Cyclooctyne Yes

Caption: Decision tree for linker selection.

Experimental Protocol: Antibody Conjugation

This section provides a general protocol for the two-step conjugation of an azide-modified payload to an antibody using either PFP ester linker.

Materials and Reagents
  • Antibody (IgG) in an amine-free buffer (e.g., PBS)

  • Cyclooctyne-O-amido-PEG4-PFP or DBCO-PEG4-PFP ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Azide-modified payload (drug, toxin, fluorophore)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment

Workflow Diagram

cluster_prep Preparation cluster_reaction Conjugation & Purification A 1. Prepare Antibody (Buffer exchange into Reaction Buffer) C 3. PFP-Amine Reaction (Add linker to antibody, incubate 1-4h RT) A->C B 2. Prepare Linker (Dissolve PFP ester in anhydrous DMSO) B->C D 4. Purification Step 1 (Remove excess linker via desalting column) C->D E 5. SPAAC Reaction (Add azide-payload, incubate 1-12h) D->E F 6. Quench & Purify (Add Tris buffer, purify final conjugate) E->F

Caption: Experimental workflow for antibody conjugation.
Step-by-Step Procedure

Part A: Linker Conjugation to Antibody

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.5). If the stock buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.[12]

  • PFP Ester Preparation: Immediately before use, equilibrate the PFP ester vial to room temperature to prevent moisture condensation.[5][12] Dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4][10]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PFP ester solution to the antibody solution while gently vortexing.[4][11]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4][10]

  • Purification: Remove the excess, unreacted PFP ester linker and the PFP byproduct using a desalting column or dialysis against the reaction buffer.[11] The resulting product is the antibody-linker intermediate.

Part B: SPAAC Reaction with Azide-Payload

  • SPAAC Reaction: To the purified antibody-linker intermediate, add the azide-modified payload. The molar excess of the payload may vary (typically 2 to 10-fold over the antibody) and should be optimized for the desired drug-antibody ratio (DAR).

  • Incubation:

    • If using DBCO-PEG4-PFP ester , incubate for 1-4 hours at room temperature.

    • If using This compound , a longer incubation time may be required (e.g., 4-24 hours) due to the slower kinetics. Reaction progress can be monitored via HPLC or LC-MS.[4]

  • Quenching (Optional): To quench any unreacted PFP esters that may have persisted through the first purification step, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[5]

  • Final Purification: Purify the final antibody-drug conjugate from excess payload and other reagents using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.

Conclusion

Both this compound and DBCO-PEG4-PFP ester are powerful bifunctional reagents for creating advanced bioconjugates. The choice between them is a trade-off between reaction speed and other physicochemical properties.

  • DBCO-PEG4-PFP Ester is the reagent of choice for applications where rapid and efficient conjugation is paramount . Its extremely fast SPAAC kinetics are ideal for working with sensitive biomolecules or low concentrations.

  • This compound serves as a valuable alternative when reaction speed is not the primary driver. Its smaller size and lower hydrophobicity may be beneficial in cases where steric hindrance is a concern or when the hydrophobicity of the final conjugate needs to be minimized.

By understanding these key differences and leveraging the appropriate experimental conditions, researchers can effectively utilize these linkers to advance their work in drug development, diagnostics, and fundamental biological research.

References

PFP Esters vs. NHS Esters: A Comparative Guide to Hydrolytic Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling chemistry is paramount to the success of bioconjugation. Among the most common amine-reactive functionalities are pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. While both are effective in forming stable amide bonds, their performance differs significantly, particularly concerning their stability in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of PFP and NHS esters, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research needs.

Executive Summary

Pentafluorophenyl (PFP) esters exhibit significantly greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly in aqueous buffers commonly used for bioconjugation. This enhanced stability of PFP esters leads to higher coupling efficiencies, greater reproducibility, and a wider effective pH range for conjugation reactions. While NHS esters are widely used, their rapid hydrolysis, especially at neutral to alkaline pH, presents a significant challenge, often necessitating higher reagent excesses and carefully controlled reaction conditions.

Data Presentation: Hydrolytic Stability Comparison

The hydrolytic stability of an active ester is a critical factor in determining its efficiency in bioconjugation reactions. A longer half-life in aqueous buffers means more of the active ester is available to react with the target amine, rather than being consumed by the competing hydrolysis reaction.

Active EsterSolvent SystempHTemperatureHalf-life (t½)Reference
Pentafluorophenyl (PFP) Ester Aqueous AcetonitrileNot specifiedNot specifiedNo detectable decomposition after 300 hours[1]
N-hydroxysuccinimide (NHS) Ester Aqueous Buffer≤ 7.0Not specifiedHours[2][]
7.00°C4 - 5 hours
8.0Room TemperatureMinutes[2]
8.64°C10 minutes

As the data indicates, PFP esters demonstrate exceptional stability in aqueous conditions. In contrast, the half-life of NHS esters decreases dramatically as the pH increases from neutral to the slightly basic conditions often optimal for amine coupling.[2] This rapid degradation of NHS esters can lead to lower yields and inconsistent results.[2]

Mechanism of Hydrolysis

The susceptibility of both PFP and NHS esters to hydrolysis is a crucial consideration in experimental design. The process involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the formation of the corresponding carboxylic acid and the release of either pentafluorophenol (B44920) or N-hydroxysuccinimide. This reaction is accelerated in basic conditions due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.

Hydrolysis_Comparison cluster_PFP PFP Ester Hydrolysis cluster_NHS NHS Ester Hydrolysis PFP_Ester R-CO-OPFP PFP_Intermediate Tetrahedral Intermediate PFP_Ester->PFP_Intermediate + H₂O PFP_Products R-COOH + H-OPFP PFP_Intermediate->PFP_Products NHS_Ester R-CO-ONHS NHS_Intermediate Tetrahedral Intermediate NHS_Ester->NHS_Intermediate + H₂O NHS_Products R-COOH + H-ONHS NHS_Intermediate->NHS_Products

Figure 1: General reaction scheme for the hydrolysis of PFP and NHS esters.

Experimental Protocols

To ensure accurate and reproducible results when assessing the hydrolytic stability of active esters, a well-defined experimental protocol is essential. The following provides a general methodology for comparing the stability of PFP and NHS esters using High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Hydrolytic Stability Analysis by HPLC

Objective: To determine and compare the rate of hydrolysis of a PFP ester and an NHS ester in a buffered aqueous solution.

Materials:

  • PFP ester of the molecule of interest

  • NHS ester of the same molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer, pH 8.5

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase: Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the PFP ester in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.

  • Initiation of Hydrolysis:

    • In separate vials, add a precise volume of the PFP ester stock solution to the PBS (pH 7.4) and Sodium Bicarbonate (pH 8.5) buffers to achieve a final concentration of 1 mM.

    • Repeat the same procedure for the NHS ester stock solution.

    • Incubate all solutions at a constant temperature (e.g., 25°C).

  • HPLC Analysis:

    • Immediately after adding the ester to the buffer (t=0), inject an aliquot of each solution into the HPLC system.

    • Continue to inject aliquots at regular time intervals (e.g., every 15, 30, 60 minutes for the NHS ester, and longer intervals for the PFP ester) over a period sufficient to observe significant degradation.

    • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area of the remaining active ester at each time point.

    • Plot the natural logarithm of the ester peak area versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t½) for each ester under each buffer condition using the equation: t½ = 0.693 / k.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Ester Stock (PFP & NHS in DMF/DMSO) Reaction Initiate Hydrolysis: Add Ester to Buffer Stock->Reaction Buffer Prepare Buffers (pH 7.4 & 8.5) Buffer->Reaction Inject Inject Aliquots into HPLC at Time Intervals Reaction->Inject t=0, t=1, t=2... Monitor Monitor Peak Areas (Ester & Acid) Inject->Monitor Plot Plot ln(Peak Area) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

References

Mass Spectrometry Analysis of Cyclooctyne-O-amido-PEG4-PFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics relies on precise and efficient bioconjugation strategies. The choice of linker and activation chemistry is critical for ensuring stable and homogenous products. This guide provides a comparative analysis of Cyclooctyne-O-amido-PEG4-PFP ester, a popular linker for strain-promoted azide-alkyne cycloaddition (SPAAC), focusing on its mass spectrometry analysis. We compare its performance with the more traditional N-hydroxysuccinimide (NHS) ester alternative, providing supporting data and detailed experimental protocols.

Performance Comparison: PFP Ester vs. NHS Ester

The primary advantage of the pentafluorophenyl (PFP) ester in this compound lies in its superior hydrolytic stability compared to the commonly used N-hydroxysuccinimide (NHS) ester. This enhanced stability in aqueous conditions leads to more efficient and reproducible conjugation reactions with primary amines on biomolecules.

Table 1: Comparison of PFP Ester and NHS Ester Characteristics

FeatureThis compoundCyclooctyne-O-amido-PEG4-NHS Ester (Alternative)
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Target Functionality Primary amines (-NH2)Primary amines (-NH2)
Hydrolytic Stability Higher stability in aqueous buffers.Prone to rapid hydrolysis, especially at neutral to alkaline pH.
Reaction Efficiency Generally higher due to reduced hydrolysis of the active ester.Can be lower due to competing hydrolysis, requiring a larger excess of the reagent.
Optimal Reaction pH 7.2 - 8.5[1]7.0 - 8.0
Byproducts of Hydrolysis PentafluorophenolN-hydroxysuccinimide
Mass Spectrometry Profile Cleaner baseline due to less non-specific labeling from hydrolyzed reagent.Potential for more side-product peaks and adducts in the mass spectrum.

Table 2: Hydrolytic Half-life of NHS Esters in Aqueous Buffer

This table illustrates the inherent instability of NHS esters, a key performance differentiator when compared to PFP esters.

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data compiled from publicly available information on NHS ester stability. PFP esters exhibit significantly longer half-lives under similar conditions, leading to more consistent conjugation outcomes.

Experimental Protocols

I. General Protocol for Conjugation of this compound to a Protein

This protocol outlines a general procedure for labeling a protein with the PFP ester linker.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.

  • PFP Ester Reagent Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PFP ester reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

II. Mass Spectrometry Analysis of the Conjugate

This protocol describes a general workflow for the LC-MS analysis of the resulting protein conjugate.

  • Sample Preparation:

    • Dilute the purified conjugate to a suitable concentration (e.g., 0.1 mg/mL) in a buffer compatible with mass spectrometry, such as 0.1% formic acid in water.

  • LC-MS System:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of the conjugated and unconjugated protein.

    • Mass Spectrometer (MS):

      • A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Acquire the data in full scan mode to determine the mass of the intact conjugate.

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the protein and its conjugates.

    • The mass shift corresponding to the addition of the Cyclooctyne-O-amido-PEG4 moiety can be used to confirm successful conjugation and to calculate the drug-to-antibody ratio (DAR) in the case of ADCs.

    • For fragmentation analysis (MS/MS), select the precursor ion of the conjugate and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Visualization of Experimental Workflows and Logical Relationships

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Mass Spectrometry Analysis protein Protein Solution (Amine-free buffer, pH 7.2-8.0) reaction Incubation (RT, 1-4h or 4°C overnight) protein->reaction pfp_ester This compound (in DMSO/DMF) pfp_ester->reaction quench Quenching (Tris or Glycine) reaction->quench purify Purification (SEC, Dialysis, or Spin Filtration) quench->purify lcms LC-MS Analysis (Reversed-Phase) purify->lcms data_analysis Data Analysis (Deconvolution, Mass Shift) lcms->data_analysis fragmentation_pathway cluster_peg_fragmentation PEG Chain Fragmentation cluster_linker_fragmentation Linker Backbone Fragmentation cluster_peptide_fragmentation Peptide Backbone Fragmentation parent_ion [M+nH]n+ (Conjugate Precursor Ion) peg_loss Neutral loss of (-CH2-CH2-O-)n units parent_ion->peg_loss amide_cleavage Cleavage of the amide bond parent_ion->amide_cleavage cyclooctyne_ring Fragmentation of the cyclooctyne ring parent_ion->cyclooctyne_ring b_y_ions Formation of b and y ions (with linker attached) parent_ion->b_y_ions peg_fragments Characteristic PEG fragment ions (e.g., m/z 45, 89, 133...) peg_loss->peg_fragments

References

A Comparative Guide to Antibody-Drug Conjugates Fabricated with Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Cyclooctyne-O-amido-PEG4-PFP ester linker technology versus alternative conjugation strategies. The following sections detail the performance characteristics of these ADCs, supported by experimental data, and provide established protocols for their characterization.

Introduction to Cyclooctyne-based ADC Linkers

This compound is a bifunctional linker that facilitates the conjugation of a cytotoxic payload to an antibody.[1] It features a cyclooctyne (B158145) group for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester for reaction with amine groups on the antibody. This linker is categorized as non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody-linker conjugate within the target cell.[1]

The use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for a highly efficient and specific conjugation process.[] This method, when combined with site-specific antibody engineering to introduce an azide (B81097) group, can lead to the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[3]

Comparative Performance Analysis

The choice of linker technology is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and pharmacokinetic profile. This section compares the performance of ADCs constructed with cyclooctyne-based linkers to those utilizing more traditional maleimide-based conjugation.

Data Presentation

While direct head-to-head comparative studies for this compound are not extensively available in the public domain, the following tables summarize representative data from studies evaluating similar linker technologies. This data is intended to provide a comparative illustration of expected performance.

Parameter Cyclooctyne-PEG Linker (Click Chemistry) Maleimide-based Linker Reference
Conjugation Method Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael Addition[3][]
Site-Specificity High (with engineered antibodies)Moderate to High (with engineered Cys residues)[3]
Homogeneity (DAR) High (e.g., DAR > 1.9)Variable, can lead to heterogeneous mixtures
Plasma Stability Generally HighProne to retro-Michael reaction, leading to drug loss

Table 1: Comparison of Key Linker Characteristics. This table highlights the fundamental differences in conjugation chemistry and resulting ADC properties between cyclooctyne-based and maleimide-based linkers.

ADC Construct Cell Line IC50 (ng/mL) Reference
Non-cleavable Auristatin ADC (Site A-PEG6)BxPC3~10
Non-cleavable Auristatin ADC (Site I-PEG6)BxPC3~100
GSH-cleavable ADCSKBR3 (HER2+)Potent, comparable to non-cleavable control
Non-cleavable Control ADCSKBR3 (HER2+)Potent

Table 2: Representative In Vitro Cytotoxicity of ADCs. This table presents example IC50 values for different ADC constructs, demonstrating the potent anti-cancer activity achievable with various linker technologies. Direct comparison is challenging without standardized experimental conditions.

ADC Construct Animal Model Efficacy Outcome Reference
Non-cleavable Auristatin ADCs (10 mg/kg)BxPC3 XenograftSignificant tumor growth inhibition
SC134-deruxtecan (3mg/kg)DMS79 XenograftPotent tumor killing
Click-cleavable ADCTumor-bearing miceEffective tumor regression[]

Table 3: Representative In Vivo Efficacy of ADCs. This table showcases the anti-tumor efficacy of different ADC constructs in preclinical models. The data indicates that well-designed ADCs can achieve significant therapeutic effects.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of ADCs. The following are summaries of key experimental protocols.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the efficacy and safety of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: The ADC sample is diluted in a mobile phase with a high salt concentration.

  • Chromatography: The sample is injected onto a HIC column. The separation is based on the hydrophobicity of the ADC species, with higher DAR species being more hydrophobic and thus retained longer on the column.

  • Elution: A decreasing salt gradient is used to elute the ADC species.

  • Detection: The eluting species are detected by UV absorbance at 280 nm.

  • Calculation: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction of the antibody to separate the light and heavy chains.

  • LC Separation: The sample is separated using reversed-phase or size-exclusion chromatography.

  • MS Analysis: The eluate is introduced into a mass spectrometer to determine the molecular weight of the different species.

  • DAR Calculation: The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

Method: MTT Assay

  • Cell Seeding: Target antigen-positive and antigen-negative cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to metabolize it into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, a key indicator of its in vivo performance.[5]

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Collection: Aliquots are taken at each time point and stored frozen.

  • Analysis: The stability of the ADC is assessed by measuring the change in average DAR over time using HIC or LC-MS. The amount of released payload can also be quantified.

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Animal Model: Tumor cells are implanted into immunocompromised mice (e.g., xenograft models).

  • Treatment: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and relevant comparator ADCs.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups. Animal survival may also be monitored as an endpoint.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization mAb Monoclonal Antibody azide_mod Azide Modification (e.g., Glycan Engineering) mAb->azide_mod conjugation Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_mod->conjugation linker Cyclooctyne-O-amido- PEG4-PFP ester linker_payload Linker-Payload Conjugate linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation purification Purification (e.g., SEC) conjugation->purification ADC Final ADC purification->ADC characterization Characterization (DAR, Stability, etc.) ADC->characterization

Caption: Workflow for ADC synthesis using this compound.

ADC_MOA ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen Overexpression) Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation 3. Degradation PayloadRelease Payload Release Degradation->PayloadRelease CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 4. Cytotoxicity

References

Stability Assay for Cyclooctyne-O-amido-PEG4-PFP Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise construction of antibody-drug conjugates (ADCs) and other targeted therapeutics, the stability of the linker is a critical parameter influencing efficacy and safety. This guide provides a comparative analysis of the stability of Cyclooctyne-O-amido-PEG4-PFP ester, a popular bifunctional linker for strain-promoted azide-alkyne cycloaddition (SPAAC). The focus is on the hydrolytic stability of the pentafluorophenyl (PFP) ester, the primary reactive group for conjugation to amine-containing biomolecules.

Executive Summary

This compound combines a cyclooctyne (B158145) moiety for bioorthogonal "click" chemistry with an amine-reactive PFP ester. The stability of this linker is paramount during storage, conjugation, and in biological media. The primary degradation pathway for the PFP ester is hydrolysis, which deactivates the linker, preventing conjugation. PFP esters are known to be significantly more stable against hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2] The stability of the cyclooctyne group is also a key consideration, as ring strain, while essential for reactivity, can also make it susceptible to degradation, particularly in the presence of thiols.

Comparative Stability of Amine-Reactive Esters

The choice of the active ester for amine conjugation has a significant impact on the overall success of the bioconjugation process. PFP esters have emerged as a superior alternative to NHS esters due to their enhanced stability in aqueous environments.

FeaturePFP EsterNHS EsterTetrafluorophenyl (TFP) Ester
Hydrolytic Stability HighLow to ModerateModerate
Reactivity with Amines HighHighHigh
Optimal pH for Conjugation 7.5 - 8.57.0 - 8.07.5 - 8.5
Byproduct PentafluorophenolN-hydroxysuccinimideTetrafluorophenol

This table summarizes qualitative comparisons based on multiple sources.

Quantitative data from comparative studies have demonstrated the superior hydrolytic stability of PFP esters. For instance, in aqueous solutions, PFP esters can exhibit a significantly longer half-life compared to NHS esters, especially at physiological or slightly basic pH, which is often optimal for amine labeling.

Factors Influencing Cyclooctyne Stability

The stability of the cyclooctyne ring is crucial for the subsequent click reaction. Several factors can influence its integrity:

  • Ring Strain: Highly strained cyclooctynes, while more reactive in SPAAC, can be more prone to degradation pathways.

  • Presence of Thiols: Endogenous thiols, such as glutathione (B108866) in the intracellular environment, can react with strained alkynes, leading to off-target labeling and linker degradation.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can potentially compromise the cyclooctyne ring.

  • PEG Linker: The hydrophilic PEG4 spacer in the this compound is expected to enhance the aqueous solubility and potentially shield the cyclooctyne from non-specific interactions, thereby contributing to its stability.

Experimental Protocols

To assess the stability of this compound conjugates, a robust experimental plan is essential. The following protocols provide a framework for evaluating the hydrolytic stability of the PFP ester and the integrity of the cyclooctyne moiety.

Protocol 1: Hydrolytic Stability of the PFP Ester via HPLC

This protocol outlines a method to determine the rate of hydrolysis of the PFP ester in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Initiation of Hydrolysis: Dilute the stock solution into the pre-warmed reaction buffer (e.g., to a final concentration of 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis: Calculate the percentage of the remaining active PFP ester at each time point. The half-life (t₁/₂) of the PFP ester can be determined by plotting the natural logarithm of the concentration of the starting material against time.

Protocol 2: Functional Stability of the Cyclooctyne Moiety

This protocol assesses the integrity of the cyclooctyne group over time by its ability to react with an azide-containing probe.

Materials:

  • This compound incubated in buffer for various times (from Protocol 1)

  • Azide-functionalized fluorescent probe (e.g., Azide-PEG4-FITC)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Fluorescence plate reader or HPLC with a fluorescence detector

Procedure:

  • Incubation: Use the aliquots of the this compound that have been incubated in the reaction buffer for different durations from Protocol 1 (before quenching).

  • Click Reaction: To each aliquot, add a molar excess of the azide-functionalized fluorescent probe.

  • Incubation: Allow the click reaction to proceed to completion (e.g., 1-2 hours at room temperature).

  • Fluorescence Measurement: Measure the fluorescence of the resulting solution. A decrease in fluorescence intensity over the initial incubation time indicates degradation of the cyclooctyne moiety.

  • HPLC Analysis (Optional): The reaction mixture can also be analyzed by HPLC with a fluorescence detector to quantify the formation of the fluorescent triazole product.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_hydrolysis PFP Ester Hydrolysis PFP_Ester This compound Hydrolyzed_Product Cyclooctyne-O-amido-PEG4-Carboxylic Acid PFP_Ester->Hydrolyzed_Product H2O, OH- PFP Pentafluorophenol PFP_Ester->PFP H2O, OH-

Caption: Hydrolysis of the PFP ester to the inactive carboxylic acid.

G cluster_workflow Stability Assay Workflow start Prepare Stock Solution (Cyclooctyne-PFP in DMSO) incubate Incubate in Aqueous Buffer (e.g., PBS, pH 7.4) start->incubate timepoint Take Aliquots at Different Time Points incubate->timepoint quench Quench PFP Ester Hydrolysis (for HPLC analysis) timepoint->quench click React with Azide-Fluorophore (Functional Assay) timepoint->click hplc Analyze by RP-HPLC-UV (Monitor PFP ester peak) quench->hplc data Calculate Half-life and Assess Functional Stability hplc->data fluor Measure Fluorescence (Assess Cyclooctyne integrity) click->fluor fluor->data

Caption: Experimental workflow for the stability assessment.

Conclusion

The this compound is a valuable tool in bioconjugation, offering a balance of reactivity and stability. The PFP ester provides a more stable alternative to NHS esters for amine conjugation, leading to higher efficiency and reproducibility. However, a thorough understanding and experimental validation of the stability of both the PFP ester and the cyclooctyne moiety under specific experimental conditions are crucial for the successful development of robust and effective bioconjugates. The protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions and to design appropriate stability studies for their specific applications.

References

A Head-to-Head Comparison of BCN and DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) for copper-free click chemistry is a critical decision that dictates experimental success. Both strained alkynes are pivotal in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that forges stable triazole linkages under physiological conditions without the need for cytotoxic copper catalysts.[1] This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for your specific application, from live-cell imaging to the development of antibody-drug conjugates (ADCs).

The primary allure of SPAAC lies in its ability to proceed efficiently within complex biological systems, a feature that has propelled its adoption across various scientific disciplines.[1][2] While both BCN and DBCO react readily with azides, their distinct structural and chemical properties significantly influence reaction kinetics, stability, and overall performance in different experimental contexts.[1][3]

Performance Deep Dive: A Quantitative Comparison

A critical evaluation of BCN and DBCO hinges on three key performance metrics: reaction kinetics, stability in biological environments, and physicochemical properties.

Reaction Kinetics

The speed of the SPAAC reaction is a paramount consideration, especially in applications involving low reactant concentrations or the need for rapid labeling. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[4][5] However, the nature of the azide (B81097) reaction partner can significantly influence the reaction rate.[1]

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
DBCO Benzyl (B1604629) azide~0.6 - 1.0CH₃CN:H₂O (3:1)
BCN Benzyl azide~0.06 - 0.1CH₃CN:H₂O (3:1)
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1][5]

Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide.[1] This highlights the importance of considering the electronic properties of the azide when selecting a cyclooctyne. Furthermore, steric hindrance around the azide can dramatically affect reactivity. For sterically hindered tertiary azides, DBCO's reactivity drops significantly, whereas BCN maintains a more consistent, albeit slower, reaction rate.[4][6]

Stability

The stability of the linker is crucial for the integrity of the bioconjugate, particularly under the reducing conditions found within cells.[4] BCN generally exhibits superior stability compared to DBCO, especially in the presence of thiols like glutathione (B108866) (GSH), which is abundant in the intracellular environment.[4][7]

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH) Less stableMore stableBCN is significantly more stable in the presence of this common intracellular antioxidant.[1][8]
Acidic Conditions Prone to rearrangementLabile, can form inactive speciesBoth linkers have limitations under acidic conditions.[1][9]
Aqueous Buffers (e.g., PBS) Generally stableGenerally stableBoth are suitable for use in standard biological buffers.[10]
Cell Lysate Moderate degradation over 24hSignificant degradation over 24h in some cell typesStability can be cell-type dependent.[8]
Physicochemical Properties

The inherent properties of the linker can influence the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

FeatureBCNDBCO
Structure Compact, non-aromaticBulky, aromatic
Lipophilicity LowerHigher
Size SmallerLarger

BCN's smaller size and lower lipophilicity can be advantageous in certain applications, potentially improving the solubility and reducing non-specific binding of the conjugate.[3][7]

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for comparing BCN and DBCO.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_products Products BCN BCN (Strained Alkyne) Triazole_BCN Stable Triazole Linkage BCN->Triazole_BCN [3+2] Cycloaddition DBCO DBCO (Strained Alkyne) Triazole_DBCO Stable Triazole Linkage DBCO->Triazole_DBCO [3+2] Cycloaddition Azide Azide Azide->Triazole_BCN Azide->Triazole_DBCO

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow Experimental Workflow for BCN vs. DBCO Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Azide-labeled Biomolecule Prepare Azide-labeled Biomolecule Incubate Biomolecule with BCN Incubate Biomolecule with BCN Prepare Azide-labeled Biomolecule->Incubate Biomolecule with BCN Incubate Biomolecule with DBCO Incubate Biomolecule with DBCO Prepare Azide-labeled Biomolecule->Incubate Biomolecule with DBCO Prepare BCN and DBCO stock solutions Prepare BCN and DBCO stock solutions Prepare BCN and DBCO stock solutions->Incubate Biomolecule with BCN Prepare BCN and DBCO stock solutions->Incubate Biomolecule with DBCO Analyze reaction kinetics (e.g., LC-MS, NMR) Analyze reaction kinetics (e.g., LC-MS, NMR) Incubate Biomolecule with BCN->Analyze reaction kinetics (e.g., LC-MS, NMR) Assess stability (e.g., in cell lysate) Assess stability (e.g., in cell lysate) Incubate Biomolecule with BCN->Assess stability (e.g., in cell lysate) Incubate Biomolecule with DBCO->Analyze reaction kinetics (e.g., LC-MS, NMR) Incubate Biomolecule with DBCO->Assess stability (e.g., in cell lysate) Evaluate conjugate function Evaluate conjugate function Analyze reaction kinetics (e.g., LC-MS, NMR)->Evaluate conjugate function Assess stability (e.g., in cell lysate)->Evaluate conjugate function

Caption: Workflow for comparing the performance of BCN and DBCO in bioconjugation.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the reaction kinetics of BCN and DBCO with an azide-containing molecule using UV-Vis spectroscopy, particularly suitable for chromophoric cyclooctynes like DBCO.[5]

Materials:

  • BCN or DBCO derivative

  • Azide-containing molecule of interest

  • Appropriate buffer (e.g., PBS, HEPES)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the BCN/DBCO derivative and the azide in a suitable solvent (e.g., DMSO).

  • Determine λ_max: For DBCO, determine the optimal absorbance wavelength (λ_max), which is typically around 309 nm.[1]

  • Set up the Reaction: In a quartz cuvette, dilute the BCN/DBCO derivative to a known concentration in the reaction buffer.

  • Initiate the Reaction: Add a known excess (at least 10-fold) of the azide stock solution to the cuvette to ensure pseudo-first-order kinetics.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the λ_max over time until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[5]

Protocol 2: Stability Assay in Cell Lysate

This protocol describes how to assess the stability of BCN and DBCO linkers in a cellular environment.[4]

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer)

  • BCN and DBCO derivatives

  • Azide-functionalized fluorescent probe

  • Fluorescence microplate reader or SDS-PAGE and in-gel fluorescence scanner

Procedure:

  • Prepare Cell Lysate: Culture and harvest the chosen cell line. Lyse the cells using a suitable buffer and centrifuge to remove debris. Determine the protein concentration of the supernatant.

  • Incubate Linkers: Add a known concentration of the BCN or DBCO derivative to the cell lysate and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Click Reaction: To each aliquot, add an excess of an azide-functionalized fluorescent probe and allow the click reaction to proceed to completion.

  • Analysis:

    • Plate Reader: Measure the fluorescence intensity of each sample. A decrease in fluorescence over time indicates degradation of the cyclooctyne.

    • SDS-PAGE: Alternatively, run the samples on an SDS-PAGE gel and visualize the fluorescently labeled proteins using an in-gel scanner.

  • Data Analysis: Plot the remaining active linker (as a percentage of the time 0 sample) against time to determine the stability profile of each linker.[4]

Conclusion and Recommendations

The choice between BCN and DBCO is not a one-size-fits-all decision but rather a nuanced choice dependent on the specific experimental goals.

Choose DBCO when:

  • Rapid kinetics are essential: For applications requiring fast labeling, such as in dynamic in vivo imaging, the superior reaction rate of DBCO with aliphatic azides is a distinct advantage.[4]

  • Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.[4]

Choose BCN when:

  • Enhanced stability is required: For long-term studies or experiments in reducing environments, BCN's greater stability in the presence of thiols is preferable.[1][4]

  • Lower lipophilicity and smaller size are beneficial: In applications where solubility and minimal perturbation of the biological system are critical, the physicochemical properties of BCN are advantageous.[3][7]

  • Reacting with aromatic or sterically hindered azides: BCN can exhibit favorable kinetics with these specific azide partners.[1][6]

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental design, researchers can select the optimal tool to advance their scientific objectives.

References

A Researcher's Guide to Confirming Successful Conjugation of Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in bioconjugation, the successful attachment of functional moieties is a critical first step. The Cyclooctyne-O-amido-PEG4-PFP ester is a heterobifunctional linker designed for this purpose. It contains a pentafluorophenyl (PFP) ester for covalent linkage to primary or secondary amines, and a cyclooctyne (B158145) group for subsequent copper-free click chemistry reactions. Confirming the initial amine conjugation is paramount to the success of downstream applications.

This guide provides an objective comparison of PFP esters with other amine-reactive alternatives and details the experimental methods used to verify successful conjugation.

Comparison of Amine-Reactive Esters

Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine modification.[1] The primary advantages of PFP esters lie in their increased stability towards hydrolysis and higher reactivity towards aminolysis, which allows for more efficient and reliable conjugation reactions, especially in the aqueous environments common for biomolecule modifications.[1][2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[1]

While NHS esters are highly reactive, their significant drawback is rapid hydrolysis in aqueous solutions, which can lead to variable reaction efficiencies.[3][4] Tetrafluorophenyl (TFP) esters offer an intermediate stability and reactivity profile.

FeaturePFP EsterTFP EsterNHS Ester
Reactivity HighHighHigh[4]
Hydrolysis Stability High (less susceptible to hydrolysis than NHS esters)[1][2][5]ModerateLow (short half-life in aqueous buffer)[3]
Optimal Reaction pH 7.2 - 9.08.0 - 10.0[4]7.0 - 8.5
Leaving Group Pentafluorophenolate (excellent)[1]TetrafluorophenolateN-hydroxysuccinimide
Key Advantage High efficiency and stability, allowing for a wider range of reaction conditions.[6]More stable than NHS esters at higher pH.[4]Good water solubility and well-established protocols.
Primary Limitation Can be more hydrophobic than NHS esters.[3]Data less prevalent than for PFP or NHS esters.Prone to hydrolysis, requiring carefully controlled conditions.[4]

Experimental Confirmation of Conjugation

Verifying the formation of the amide bond between the this compound and the target molecule is crucial. Several analytical techniques can be employed for this confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming conjugation by detecting the mass shift in the target molecule.[7] An increase in the molecular weight corresponding to the addition of the Cyclooctyne-O-amido-PEG4 moiety provides direct evidence of a successful reaction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common method used to monitor reaction progress. It separates the conjugated product from unreacted starting materials and byproducts before mass analysis, providing both retention time and mass data.

  • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Often used for analyzing larger biomolecules like proteins, MALDI-TOF can confirm the molecular weight shift post-conjugation.

Chromatography
  • HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): Reverse-phase HPLC can be used to monitor the disappearance of starting materials and the appearance of a new, typically more hydrophobic, product peak.[1] By comparing the chromatograms of the reaction mixture over time with standards of the starting materials, one can infer the formation of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For smaller target molecules, ¹H or ¹⁹F NMR spectroscopy can provide detailed structural confirmation of the conjugate.[8][9] The disappearance of the PFP ester signals in ¹⁹F NMR and the appearance of new signals corresponding to the amide-linked cyclooctyne moiety in ¹H NMR can definitively confirm conjugation.[10]

Experimental Protocols

Protocol 1: General Conjugation to an Amine-Containing Molecule

This protocol provides a general workflow for conjugating the this compound to a protein.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium bicarbonate or PBS, pH 8.5.[6] Avoid buffers containing primary amines like Tris or glycine.[5]

  • Anhydrous organic solvent (DMSO or DMF).[5]

  • Desalting column for purification.[6]

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 2-10 mg/mL.[6] If the stock buffer contains amines, perform a buffer exchange into the reaction buffer.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive and hydrolyze in water, so do not prepare aqueous stock solutions for storage.[5]

  • Initiate the Conjugation Reaction: Slowly add a 5- to 15-fold molar excess of the PFP ester stock solution to the stirring biomolecule solution.[6] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of most proteins.[6]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[6]

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.[6]

Protocol 2: Confirmation of Conjugation by LC-MS

Procedure:

  • Sample Preparation: At various time points (e.g., t=0, 1h, 4h, and post-purification), take a small aliquot of the reaction mixture.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to elute the components.

  • MS Analysis: Direct the eluent from the LC system into the mass spectrometer (e.g., an ESI-MS).

  • Data Interpretation:

    • Identify the mass of your starting amine-containing molecule in the t=0 sample.

    • In the subsequent time points, look for a new peak with a higher molecular weight. The mass increase should correspond to the mass of the Cyclooctyne-O-amido-PEG4 moiety (minus the PFP leaving group).

    • The peak corresponding to the starting material should decrease in intensity over time.

Visualizations

PFP_Ester_Reaction cluster_reactants Reactants cluster_products Products pfp_ester Cyclooctyne-PEG4-PFP Ester conjugate Cyclooctyne-PEG4-Amide-Biomolecule pfp_ester->conjugate Forms Amide Bond leaving_group Pentafluorophenol pfp_ester->leaving_group Releases Leaving Group amine Biomolecule-NH₂ amine->conjugate

Caption: Reaction scheme for PFP ester conjugation with a primary amine.

Conjugation_Workflow start Start prep_biomolecule Prepare Biomolecule in Amine-Free Buffer start->prep_biomolecule react Initiate Reaction (Add PFP to Biomolecule) prep_biomolecule->react prep_pfp Prepare PFP Ester in DMSO/DMF prep_pfp->react incubate Incubate (1-4h RT or O/N 4°C) react->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Analyze Product (LC-MS, HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for conjugation and confirmation.

Confirmation_Method_Selection start Need to Confirm Conjugation? question_ms Direct Mass Measurement Needed? start->question_ms method_lcms Use LC-MS (Provides Mass & Purity) question_ms->method_lcms Yes method_hplc Use HPLC (Monitors Reactant/Product Peaks) question_ms->method_hplc No question_small_molecule Is Target a Small Molecule? method_hplc->question_small_molecule method_nmr Use NMR (Detailed Structural Info) question_small_molecule->method_nmr Yes

Caption: Logic for selecting a conjugation confirmation method.

References

A Comparative Guide to the Efficiency of Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent crosslinking of proteins and other biomolecules is a cornerstone technique in research and therapeutic development. Amine-reactive crosslinkers, which primarily target lysine (B10760008) residues and N-termini, are among the most widely used reagents for creating stable bioconjugates.[1] Their application ranges from fundamental studies of protein-protein interactions to the construction of highly specific antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

The selection of an appropriate amine-reactive crosslinker is critical, as its chemical properties directly impact the efficiency, stability, and ultimately, the performance of the resulting conjugate.[1] This guide provides a comprehensive comparison of common amine-reactive crosslinkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Key Performance Indicators of Amine-Reactive Crosslinkers

The efficiency of an amine-reactive crosslinker can be evaluated based on several key performance indicators:

  • Reaction Speed: The rate at which the crosslinker reacts with primary amines. Faster reaction kinetics can be crucial for stabilizing transient interactions.[3][4]

  • Yield: The percentage of target molecules that are successfully crosslinked.

  • Stability of the Resulting Bond: The resistance of the newly formed covalent bond to hydrolysis and other forms of degradation under physiological conditions.[5]

  • Specificity: The degree to which the crosslinker reacts with the intended functional group (primary amines) versus off-target sites.

Comparison of Common Amine-Reactive Crosslinkers

The most prevalent classes of amine-reactive crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.[6][7] While both target primary amines, they differ significantly in their reaction chemistry, optimal reaction conditions, and the stability of the resulting bond.

Table 1: General Properties of NHS Esters and Imidoesters
PropertyN-Hydroxysuccinimide (NHS) EstersImidoesters
Reactive Group N-hydroxysuccinimide esterImidoester
Target Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Bond Amide bondAmidine bond
Optimal pH 7.2 - 8.58.0 - 10.0[6][7]
Byproduct N-hydroxysuccinimide
Charge Preservation No (neutralizes the positive charge of the amine)Yes (retains the positive charge of the amine)[6]
Reversibility No (stable bond)[5]Reversible at high pH[6]
Table 2: Quantitative Comparison of Crosslinker Performance
CrosslinkerTypeSpacer Arm (Å)Water Soluble?Membrane Permeable?Half-life of Hydrolysis (pH 7, 0°C)Relative Reaction Speed
DSS (Disuccinimidyl suberate)Homobifunctional NHS ester11.4NoYes4-5 hours[7][8][9]Standard
BS³ (Bis(sulfosuccinimidyl) suberate)Homobifunctional NHS ester11.4[10]Yes[10]No[10]4-5 hours[7][8][9]Standard
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional NHS ester/Maleimide8.3YesNo4-5 hours[7][8][9]Standard
Novel HOAt-based crosslinkers HomobifunctionalNot specifiedNot specifiedNot specifiedNot specified~10 times faster than DSS[3][4]

Note: The half-life of NHS esters is highly pH-dependent, decreasing to minutes at pH 8.6 and 4°C.[7][8][9] Novel crosslinkers with alternative leaving groups to NHS, such as those based on N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been shown to exhibit significantly faster reaction kinetics and higher crosslinking efficiency.[3][4] One study reported that these novel crosslinkers generated about 30% more cross-linked complex and reacted approximately 10 times faster than the commonly used disuccinimidyl suberate (B1241622) (DSS).[3][4]

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with NHS Esters

This protocol provides a general framework for crosslinking proteins using homobifunctional NHS esters like DSS or BS³.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[6]

  • DSS or BS³ crosslinker.

  • Anhydrous DMSO or DMF (for DSS).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE materials (gels, running buffer, loading buffer).[11][12]

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is at an appropriate concentration in a suitable buffer. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target protein for reaction with the crosslinker.[13]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF, or BS³ in the reaction buffer.[13] A typical stock concentration is 10-25 mM.[10]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample with gentle mixing. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.[14]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess crosslinker. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.[14] Further analysis can be performed using techniques like mass spectrometry to identify the specific crosslinked sites.

Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol is designed to evaluate the stability of the linker in an ADC when incubated in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC) sample.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • Analytical methods for quantifying total antibody, conjugated antibody, and free drug (e.g., ELISA, LC-MS).[2][15]

Procedure:

  • Incubation: Incubate the ADC sample at a final concentration of 100 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins. This can be achieved using affinity capture methods, such as protein A/G beads.[16]

  • Quantification of Total Antibody: Measure the concentration of total antibody at each time point using an appropriate method like ELISA.[15]

  • Quantification of Conjugated Antibody and Free Drug: Use techniques like hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) and the concentration of released drug over time.[2][15][17]

  • Data Analysis: Plot the percentage of conjugated antibody and the concentration of free drug as a function of time to determine the in vitro plasma stability of the ADC.

Visualizing Workflows and Mechanisms

Experimental Workflow for Evaluating Crosslinker Efficiency

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Sample Protein Sample Crosslinking Crosslinking Protein Sample->Crosslinking Crosslinker Stock Crosslinker Stock Crosslinker Stock->Crosslinking Quenching Quenching Crosslinking->Quenching SDS-PAGE SDS-PAGE Quenching->SDS-PAGE LC-MS/MS LC-MS/MS Quenching->LC-MS/MS

Caption: A typical experimental workflow for evaluating the efficiency of a protein crosslinker.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Drug Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (ADC) Receptor Antigen ADC->Receptor Binding Tumor Cell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Drug Lysosome->Drug Linker Cleavage & Drug Release DNA Damage DNA Damage Drug->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The choice of an amine-reactive crosslinker has profound implications for the outcome of bioconjugation experiments. NHS esters are widely used due to their high reactivity and the stability of the resulting amide bonds.[1] However, factors such as pH and the presence of competing nucleophiles must be carefully controlled to maximize efficiency.[1] For applications where charge preservation of the target protein is important, imidoesters may be a more suitable choice, although the reversibility of the amidine bond at high pH is a key consideration.[6]

The development of novel crosslinkers with enhanced reaction kinetics and yields offers exciting possibilities for improving the efficiency of bioconjugation.[3][4] By carefully considering the properties of different crosslinkers and optimizing reaction conditions, researchers can enhance the performance and reliability of their bioconjugates for a wide range of applications in both basic science and drug development.

References

Safety Operating Guide

Proper Disposal of Cyclooctyne-O-amido-PEG4-PFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of reactive chemical reagents are critical for ensuring laboratory safety and environmental compliance. Cyclooctyne-O-amido-PEG4-PFP ester is a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development, but its constituent parts—a strained cyclooctyne, a polyethylene (B3416737) glycol (PEG) linker, and a pentafluorophenyl (PFP) active ester—necessitate careful waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines, as regulations can vary. Always handle this compound in a well-ventilated area, such as a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.

Key Hazard Information Summary

ComponentPotential HazardHandling Precautions
Cyclooctyne Highly reactive due to ring strain. Incompatible with strong oxidizing agents.[1]Avoid heat, sparks, and open flames. Store in a cool, dry place under an inert atmosphere.
PFP Ester Moisture-sensitive; hydrolyzes over time.[2] May cause skin and eye irritation.[3]Keep container tightly closed. Avoid contact with skin and eyes.[4]
PEG Linker Generally considered low toxicity and environmentally benign.[5]The overall hazard profile is dictated by the reactive end groups.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this reagent down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, compatible hazardous waste container.

  • Contaminated Materials: Any materials contaminated with the reagent, such as pipette tips, weighing boats, and gloves, should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMSO, DMF).

2. Waste Container Labeling:

  • Properly label all hazardous waste containers with the full chemical name: "this compound".

  • If it is a mixed waste stream, list all components and their approximate concentrations.

  • Include the appropriate hazard warnings (e.g., "Reactive," "Irritant").

3. Storage Pending Disposal:

  • Store sealed hazardous waste containers in a designated satellite accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste contents. All disposal must be handled by a licensed waste disposal company.[4]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Lab Coat, Gloves) Ventilation Work in a Ventilated Fume Hood PPE->Ventilation Solid_Waste Collect Solid Reagent and Contaminated Materials Ventilation->Solid_Waste Liquid_Waste Collect Solutions in a Separate Waste Container Ventilation->Liquid_Waste Labeling Label Waste Container with Full Chemical Name and Hazards Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Contact Contact Institutional EHS for Waste Pickup Storage->EHS_Contact Licensed_Disposal Disposal by a Licensed Waste Management Company EHS_Contact->Licensed_Disposal

Caption: Disposal workflow for this compound.

In Case of a Spill

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Cyclooctyne-O-amido-PEG4-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Cyclooctyne-O-amido-PEG4-PFP ester. This reagent is a non-cleavable 4-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs)[1][2][3][4]. As a click chemistry reagent, it contains a cyclooctyne (B158145) group for copper-free azide-alkyne cycloaddition reactions[1][5]. The pentafluorophenyl (PFP) ester moiety is highly reactive towards primary and secondary amines, forming stable amide bonds[6][7]. PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters, which allows for more efficient conjugation reactions[7][8].

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash Goggles or Safety Glasses with side shieldsMust meet ANSI Z87.1 standards. Protects eyes from splashes and airborne particles of the reagent[9][10][11].
Face ShieldRecommended when there is a significant risk of splashing or explosion, to be worn over safety glasses or goggles[9].
Hand Protection Disposable Nitrile or Neoprene GlovesProvides protection against chemical splashes. It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical[9][11].
Body Protection Laboratory CoatA standard lab coat should be worn, fully buttoned, to protect skin and clothing from contamination[9]. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron may be advisable.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling the solid compound and preparing solutions should be done in a chemical fume hood to avoid inhalation of any dust or aerosols[12]. If engineering controls are insufficient, a respirator may be required[10].
Foot Protection Closed-toe shoesShoes that fully cover the feet are required to protect against spills[9].

Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

  • Storage: this compound is moisture-sensitive. It should be stored at -20°C with a desiccant[6][7].

  • Equilibration: Before use, the vial must be equilibrated to room temperature to prevent moisture condensation onto the product upon opening[6][7].

  • Solvent Preparation: The reagent should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use[6][7]. Do not prepare stock solutions for long-term storage as the PFP moiety can hydrolyze, rendering it non-reactive[6][7].

Experimental Workflow for Conjugation:

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Disposal prep_reagent Equilibrate Reagent to Room Temp dissolve_reagent Dissolve PFP Ester in Anhydrous DMSO/DMF prep_reagent->dissolve_reagent Avoids moisture add_reagent Add PFP Ester Solution to Biomolecule Solution dissolve_reagent->add_reagent prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) prep_biomolecule->add_reagent incubate Incubate at RT (1-4h) or 4°C (overnight) add_reagent->incubate quench Quench Excess Reagent (Optional, e.g., with Tris buffer) incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify dispose_waste Dispose of Waste purify->dispose_waste

Caption: Workflow for handling and conjugation of this compound.

Detailed Experimental Protocol:

  • Prepare Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, peptide) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5[7][13]. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the intended reaction[6][7].

  • Dissolve PFP Ester: Immediately before initiating the reaction, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF[6][7].

  • Reaction: Add the dissolved PFP ester solution to the biomolecule solution. The reaction can be incubated for 1-4 hours at room temperature or overnight at 4°C[13].

  • Quenching (Optional): If necessary, any unreacted PFP ester can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS)[13].

  • Purification: The resulting conjugate can be purified from excess reagent and byproducts using methods like dialysis or size-exclusion chromatography[6][7].

Disposal Plan

Waste Characterization and Segregation:

  • Solid Waste: Unused or expired solid this compound should be considered chemical waste.

  • Liquid Waste: Solutions containing the reagent, as well as solvents used for its dissolution (DMSO, DMF), and any quenching solutions should be collected as hazardous liquid waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and vials, should be disposed of as solid hazardous waste.

Disposal Procedures:

  • Collection: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Ensure waste containers are labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.

  • Disposal: All waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。